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Brevinin-2Rb

Cat. No.: B1577711
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Description

Contextualization of Antimicrobial Peptides (AMPs) in Innate Immunity

Antimicrobial peptides (AMPs), also known as host defense peptides, are crucial components of the innate immune system, representing an ancient and widespread defense mechanism found in virtually all forms of life, from bacteria to humans. frontiersin.orgwikipedia.org These peptides typically consist of 12 to 50 amino acids and are characterized by their cationic nature and amphipathic structure, which allows them to interact with and disrupt the negatively charged membranes of microbes. wikipedia.org As essential effector molecules of innate immunity, AMPs provide a rapid, first-line defense against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, fungi, parasites, and enveloped viruses. frontiersin.orgwikipedia.orgmdpi.com They are produced by various cell types, such as epithelial cells, macrophages, and neutrophils, either constitutively or in response to infection and inflammatory signals. frontiersin.orgnih.gov Beyond their direct microbicidal action, many AMPs exhibit immunomodulatory functions, influencing processes like inflammation, wound healing, and the adaptive immune response, making them a subject of intense research. mdpi.commdpi.com

Overview of the Brevinin Peptide Superfamily: Discovery and Classification

The Brevinin superfamily is a prominent and diverse group of AMPs primarily isolated from the skin secretions of ranid frogs (family Ranidae). nih.govfrontiersin.org These peptides are noted for their potent biological activities and wide structural variations. frontiersin.orgmdpi.com Generally, members of the Brevinin superfamily are linear, cationic, and amphipathic peptides. nih.gov A hallmark of many, though not all, brevinins is a C-terminal cyclic heptapeptide (B1575542) domain formed by a disulfide bridge, commonly referred to as the "Rana box". nih.govvulcanchem.com

The Brevinin superfamily was first described in 1992 following the isolation and characterization of two peptides from the skin of the Japanese frog, Rana brevipoda porsa (now reclassified as Pelophylax porosus). nih.govvulcanchem.comresearchgate.net These inaugural members were named Brevinin-1 and Brevinin-2 (B1175259), and they demonstrated potent microbicidal activity against a range of bacteria and fungi. nih.govresearchgate.net Since this initial discovery, several hundred brevinins have been identified. nih.govresearchgate.net The established nomenclature system for these peptides typically involves using an initial letter (or letters) from the source species' name to denote their origin, followed by letters to distinguish different isoforms. nih.gov For instance, peptides isolated from Glandirana rugosa are designated with an 'R'. mdpi.com

The Brevinin superfamily is broadly divided into two main families based on structural differences:

Brevinin-1 Family: These are typically shorter peptides, approximately 24 amino acids in length. nih.govresearchgate.net They are known for their potent antimicrobial activity but often exhibit higher hemolytic activity compared to their Brevinin-2 counterparts. mdpi.comfrontiersin.org

Brevinin-2 Family: These peptides are generally longer, consisting of about 30 to 34 amino acids. nih.govvulcanchem.comresearchgate.net This family shows greater structural diversity than the Brevinin-1 family and includes peptides that were initially given different names, such as rugosins and gaegurins, before being reclassified. frontiersin.orgmdpi.com Brevinin-2 peptides also possess a characteristic "Rana box" structure at their C-terminus and demonstrate strong antimicrobial effects, often with lower hemolytic activity. frontiersin.orgmdpi.com

Brevinin-2Rb is a member of the Brevinin-2 family of antimicrobial peptides. It was originally isolated from the skin of the Japanese wrinkled frog, Glandirana rugosa, where it was first named rugosin B. mdpi.com It is a 33-amino acid cationic peptide that features the C-terminal Rana box motif characteristic of its family. mdpi.com Based on sequence similarities, this compound is the namesake for the "this compound (rugosin B) group," which also includes peptides like brevinin-2EMa, brevinin-2SSb, and brevinin-2SSc, isolated from related frog species. mdpi.com

Table 1: Characteristics of this compound

Characteristic Description Source(s)
Name This compound mdpi.com
Original Name Rugosin B mdpi.com
Source Organism Glandirana rugosa (Japanese wrinkled frog) mdpi.com
Peptide Family Brevinin-2 mdpi.com
Peptide Group This compound (rugosin B) group mdpi.com
Length 33 amino acids mdpi.com
Amino Acid Sequence SLFSLIKAGAKFLGKNLLKQGAQYAACKVSKEC mdpi.com

| Key Structural Feature | C-terminal "Rana box" motif | mdpi.com |

Subclassification of Brevinins: Brevinin-1 and Brevinin-2 Families

Significance of this compound in Academic Research

The significance of this compound in academic research stems primarily from its potent and broad-spectrum antimicrobial activity. mdpi.com Studies have identified it as an effective agent against a variety of microorganisms. Unlike its counterpart from the same frog, Brevinin-2Ra, which is more potent against Gram-positive bacteria, this compound demonstrates a broader range of antibacterial action. mdpi.com Its well-defined structure and clear placement within the Brevinin-2 family make it a valuable subject for structure-function relationship studies. Research into peptides like this compound and its analogs, such as Brevinin-2SSb, helps to elucidate the mechanisms of antimicrobial action and explore the potential for developing new therapeutic agents. mdpi.commdpi.com The study of this compound contributes to the broader understanding of amphibian chemical defense systems and the vast repository of bioactive molecules they hold.

Table 2: Investigated Activities of Brevinin-2 Family Peptides Related to this compound

Peptide Investigated Activity Findings Source(s)
This compound Antibacterial Activity Possesses broad-range antibacterial activity. mdpi.com
Brevinin-2SSb Antimicrobial & Antioxidant Activity Showed antimicrobial activity against various animal and plant pathogens; also exhibited strong antioxidant and free-radical scavenging activity. mdpi.commdpi.com

| Brevinin-2R | Anticancer & Antimicrobial Activity | Displayed activity against several bacterial and fungal strains and demonstrated cytotoxicity against multiple tumor cell lines with low hemolytic activity. | nih.govnih.gov |

Properties

bioactivity

Antimicrobial

sequence

GLMSTLKGAATNAAVTLLNKLQCKLTGTC

Origin of Product

United States

Discovery, Isolation, and Molecular Identification of Brevinin 2rb

Source Organisms and Secretion Mechanisms

Amphibian Species as Natural Sources (e.g., Glandirana rugosa, Rana ridibunda)

Brevinin-2Rb is a naturally occurring antimicrobial peptide found in the skin secretions of certain amphibian species. mdpi.comresearchgate.net These secretions are a crucial part of the frog's innate immune system, offering protection against a wide range of pathogens in their environment. researchgate.netimrpress.com The primary sources for the isolation of this compound and its related peptides are frogs from the Ranidae family. nih.gov

Notably, this compound has been identified in the skin of the Japanese wrinkled frog, Glandirana rugosa (formerly Rana rugosa), and the marsh frog, Pelophylax ridibundus (formerly Rana ridibunda). mdpi.comuniprot.orguniprot.org In Glandirana rugosa, peptides initially named rugosins were later reclassified, with rugosin B being identified as this compound. mdpi.comresearchgate.net Similarly, studies on Rana ridibunda have led to the isolation and characterization of various Brevinin-2 (B1175259) peptides, including Brevinin-2R, which shares close homology with this compound. cpu-bioinfor.orgnih.gov The composition of these skin secretions can show variations even between closely related species, highlighting the rapid evolution of these defense molecules. imrpress.com

The synthesis of these peptides occurs in specialized granular glands within the frog's skin. researchgate.netdergipark.org.tr When the amphibian is under stress or injured, these glands release their contents onto the skin's surface. dergipark.org.tr

Table 1: Natural Sources of this compound and Related Peptides

Peptide NameSource OrganismFormer Name
This compoundGlandirana rugosaRugosin B
Brevinin-2RPelophylax ridibundus (Rana ridibunda)N/A
Brevinin-2RaGlandirana rugosaRugosin A
Esculentin-2RGlandirana rugosaRugosin C
Brevinin-2EMaGlandirana emeljanoviGaegrin-1
Brevinin-2EMbGlandirana emeljanoviGaegrin-2

This table showcases the primary amphibian species from which this compound and its closely related peptides have been isolated, along with their previous nomenclatures.

Isolation Methodologies from Skin Secretions

The process of isolating this compound begins with the collection of skin secretions from live amphibians, a procedure designed to be non-harmful to the animals. researchgate.netscielo.org.za A common and effective method involves mild electrical stimulation or the administration of norepinephrine (B1679862) to induce the release of peptides from the granular glands. researchgate.netnih.govmdpi.com Norepinephrine can be administered via injection or by immersing the frog in a solution containing the compound. researchgate.netnih.gov

Once collected, the crude secretion, a complex mixture of various bioactive molecules, is typically lyophilized (freeze-dried) to preserve the peptides and facilitate further processing. scielo.org.za The initial purification step often involves solid-phase extraction using cartridges like Sep-Pak C18. researchgate.netnih.gov This step helps to remove salts and other non-peptidic components, yielding a partially purified peptide fraction. nih.gov

Initial Characterization and Identification Techniques

Following initial collection and partial purification, a series of sophisticated analytical techniques are employed to isolate and identify this compound from the complex peptide mixture.

Chromatographic Separation (e.g., RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the separation and purification of peptides from amphibian skin secretions. nih.govnih.gov This method separates molecules based on their hydrophobicity. nih.govwaters.com The peptide mixture is passed through a column packed with a nonpolar stationary phase (commonly C18 or octadecylsilyl-silica). nih.govhplc.eu A gradient of increasing organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides. waters.comhplc.eu

Less hydrophobic peptides elute earlier, while more hydrophobic ones like this compound are retained longer on the column. waters.com The high resolving power of RP-HPLC allows for the separation of peptides that may differ by only a single amino acid. hplc.eu The fraction containing the purified this compound is collected for further analysis. researchgate.net In some cases, multiple chromatographic steps with different column chemistries (e.g., C4 or diphenyl) are used to achieve a high degree of purity. researchgate.net

Mass Spectrometry-Based Characterization (e.g., ESI CID, ETD, HCD, 2D Mass Mapping)

Mass spectrometry (MS) is indispensable for the precise molecular weight determination and sequencing of peptides like this compound. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used to generate multiply charged peptide ions for MS analysis. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is then used to fragment the peptide ions and deduce their amino acid sequence. Several fragmentation techniques are employed:

Collision-Induced Dissociation (CID): This method involves colliding the peptide ions with an inert gas, leading to fragmentation primarily at the peptide bonds. The resulting fragment ions provide sequence information. researchgate.netbiomedres.us

Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that preserves post-translational modifications and is particularly useful for sequencing longer peptides. It involves transferring an electron to the multiply charged peptide, causing fragmentation. researchgate.netwikipedia.org

Higher-Energy C-trap Dissociation (HCD): HCD is a CID-type fragmentation that occurs in the Orbitrap mass analyzer, providing high-resolution and high-mass-accuracy fragment ion data. researchgate.netresearchgate.net

A novel approach for visualizing the complex peptide content of amphibian secretions is 2D Mass Mapping . This technique plots the molecular masses of peptides on a two-dimensional graph, with axes representing the relative monoisotopic mass defect and isotopic shift. Peptides from the same family cluster together, simplifying the comparison between different species and the identification of known and novel peptides. researchgate.netacs.org

Amino Acid Sequencing and Homology Analysis

The definitive primary structure of this compound is determined through a combination of mass spectrometry data and, historically, automated Edman degradation. researchgate.netnih.gov Edman degradation sequentially removes amino acid residues from the N-terminus of the peptide, which are then identified. zoores.ac.cn However, modern de novo sequencing using high-resolution mass spectrometry data from techniques like FT-ICR MS or Orbitrap MS has become the primary method. nih.govresearchgate.net This approach allows for the complete sequencing of peptides, including the differentiation between isobaric amino acids like leucine (B10760876) and isoleucine, directly from the MS/MS spectra. researchgate.netresearchgate.net

The amino acid sequence of this compound from Glandirana rugosa is SLFSLIKAGAKFLGKNLLKQGAQYAACKVSKEC. mdpi.com Once the sequence is determined, homology analysis is performed using bioinformatics tools like BLAST (Basic Local Alignment Search Tool). This compares the newly identified sequence against databases of known proteins and peptides, such as UniProt and DRAMP (Database of Antimicrobial and Anti-cancer Peptides). cpu-bioinfor.org This analysis confirms its identity as a member of the Brevinin-2 family and reveals its relationship to other peptides from different frog species. researchgate.netnih.gov For instance, this compound from G. rugosa shows high sequence similarity to Brevinin-2 peptides found in other Glandirana species. nih.govmdpi.com

Molecular Structure and Conformational Dynamics of Brevinin 2rb

Primary Structure Analysis and Sequence Homology

The primary structure, or amino acid sequence, of a peptide is the initial determinant of its higher-order folding and function. Analysis of Brevinin-2Rb's sequence in comparison to its family members provides insights into its evolutionary and functional context.

This compound is an isoform of the Brevinin-2 (B1175259) family, originally isolated from the skin of the frog Glandirana rugosa (previously Rana rugosa). uclan.ac.ukmdpi.com It shares its origin with another isoform, Brevinin-2Ra. uclan.ac.ukmdpi.com The Brevinin-2 family is a diverse group of antimicrobial peptides (AMPs) found in various frog species. mdpi.com For instance, Brevinin-2R was identified in the marsh frog, Rana ridibunda. nih.gov

While belonging to the same family, these peptides exhibit notable differences in their amino acid sequences, which can influence their specific antimicrobial spectra and efficacy. This compound, for example, shows broad-range antibacterial activity, whereas Brevinin-2Ra has more potent activity against Gram-positive bacteria but is weaker against Gram-negative bacteria. uclan.ac.ukmdpi.com Comparative analysis shows that the amino acid sequences of brevinin-2 peptides are highly conserved among closely related species like Glandirana rugosa, Glandirana emeljanove, and Glandirana susurra. mdpi.com For example, Brevinin-2SSb from G. susurra has a highly conserved sequence when compared to this compound. mdpi.comsemanticscholar.org

Comparison of Amino Acid Sequences of Selected Brevinin-2 Peptides
PeptideSequenceOrigin SpeciesNumber of Amino Acids
This compoundGLLDTVKNVAKGAAGVAGSLLNALSCKLSKTCGlandirana rugosa32
Brevinin-2RaGLLDTIKNMAINAAKGAGVSVLNALSCKLSKTCGlandirana rugosa33
Brevinin-2RKLKNFAKGVAQSLLNKASCKLSGQCRana ridibunda25

The primary structures of the Brevinin-2 family peptides are generally poorly conserved across different species. mdpi.comnih.gov This sequence hyper-variability is particularly noticeable in the C-terminal regions. nih.gov Despite this diversity, a few key amino acid residues remain invariant, suggesting their critical role in the peptide's structure and function.

Conserved and Variable Regions in Brevinin-2 Peptides
PeptideSequence Highlighting Conserved Residues (Cys, Lys in Rana Box)
This compoundGLLDTVKNVAKGAAGVAGSLLNALC KLSKTC
Brevinin-2RaGLLDTIKNMAINAAKGAGVSVLNALC KLSKTC
Brevinin-2RKLKNFAKGVAQSLLNKASC KLSGQC

Note: Highlighting is based on the conserved Cysteine residues forming the Rana box. The conserved Lysine (B10760008) within or near the box is also a key feature.

Comparison with Brevinin-2 Family Members and Isoforms (e.g., Brevinin-2Ra, Brevinin-2R)

Secondary and Tertiary Structural Elements

The linear sequence of this compound folds into a specific three-dimensional shape, defined by its secondary and tertiary structural elements. These structures are crucial for its ability to disrupt microbial membranes.

A defining characteristic of Brevinin-2 peptides is their propensity to form an alpha-helical structure. researchgate.netnih.gov In an aqueous environment, these peptides typically exist in a random coil state. nih.gov However, upon encountering a hydrophobic, membrane-like environment, such as the phospholipid bilayer of a bacterial cell, they undergo a conformational change to adopt an amphipathic alpha-helix. nih.gov This amphipathic nature, with distinct hydrophobic and hydrophilic faces, is critical for its membrane-disrupting activity. researchgate.net The alpha-helical structure allows the peptide to insert into and perturb the lipid bilayer, leading to membrane permeabilization and ultimately, cell death. nih.govresearchgate.net The extent and stability of this helical conformation can directly influence both the antimicrobial potency and the cytotoxic effects of the peptide. mdpi.comsemanticscholar.org

A hallmark of most Brevinin family peptides, including this compound, is the presence of a highly conserved C-terminal structural motif known as the "Rana box". mdpi.comnih.govnih.gov This feature is a loop-like structure created by a disulfide bond between two Cysteine residues. uclan.ac.uknih.gov This Cys-Cys linkage stabilizes a heptapeptide (B1575542) loop, typically with the sequence Cys-(Xaa)5-Cys or -CKxxKxC-. mdpi.comfrontiersin.orgresearchgate.net In the Brevinin-2 family, these crucial Cysteine residues are generally found at positions 27 and 33. mdpi.com This intramolecular disulfide bridge imparts significant structural constraint on the C-terminus of the peptide, which is believed to be important for its biological activity and stability.

The conformational flexibility of a peptide is essential for its biological function, allowing it to adapt its shape to interact with different targets. uoregon.edunih.gov In alpha-helical antimicrobial peptides, this flexibility can be introduced by specific amino acid residues, such as Glycine, which lacks a side chain. uclan.ac.uk The presence of a Glycine residue can create a "kink" or a hinge in the alpha-helix, allowing for bending and reorientation of the peptide structure. uclan.ac.uk This flexibility can be crucial for the peptide's ability to effectively insert into and disrupt the complex architecture of a cell membrane. While specific studies on a hinge region in this compound are not detailed, the concept of conformational flexibility imparted by hinge regions is a known mechanism in other structurally similar peptides and proteins, where it plays a key role in their functional dynamics. nih.gov

C-Terminal Rana Box Motif and Disulfide Bridge Formation (e.g., Cys-Cys Linkage)

Conformational Behavior in Different Environments (e.g., Membrane-Mimetic)

The biological activity of antimicrobial peptides like this compound is intrinsically linked to their three-dimensional structure and their ability to adapt their conformation to different environments. These peptides are known to exhibit significant conformational plasticity, transitioning from a disordered state in aqueous solution to a more structured form upon interacting with biological membranes or environments that mimic them. nih.gov

This compound, a member of the brevinin-2 family of peptides, is characterized by its cationic and amphipathic properties. tums.ac.ir These characteristics are crucial for its initial electrostatic interaction with the negatively charged surfaces of microbial membranes. In an aqueous environment, peptides of the Brevinin family typically exist in a predominantly random coil conformation. nih.gov However, when introduced into a nonpolar, membrane-mimetic environment, such as in the presence of detergents, lipids, or solvents like trifluoroethanol, they undergo a significant conformational change. nih.govnih.gov This transition is a hallmark of many antimicrobial peptides, which require a specific folded structure to exert their function. mdpi.com

The membrane-mimetic environment facilitates the folding of this compound into an amphipathic α-helical structure. tums.ac.ir In this conformation, the peptide arranges its amino acid residues such that the hydrophobic (nonpolar) residues face the lipid core of the membrane, while the hydrophilic (polar and charged) residues remain exposed to the aqueous phase or interact with the phospholipid head groups. nih.gov This amphipathic helix is believed to be the biologically active conformation, enabling the peptide to disrupt the membrane integrity. tums.ac.ir The propensity to form this structure in a hydrophobic setting is a key determinant of its antimicrobial efficacy. tums.ac.irrcsb.org

Research on Brevinin-2R, a closely related peptide, and its synthetic analogues has provided detailed insights into this behavior. Studies have shown that the degree of α-helicity and hydrophobicity are directly correlated with the peptide's biological activity. tums.ac.ir The use of various membrane-mimetic environments—such as micelles, bicelles, and nanodiscs—in laboratory studies is essential for investigating these structurally dynamic proteins and peptides, as these environments provide a more native-like context for structural analysis than simple aqueous solutions. researchgate.netd-nb.infomdpi.comnih.gov

Table 1: Physicochemical and Structural Properties of Brevinin-2R and Analogues

Peptide Amino Acid Sequence Net Positive Charge Key Structural Feature Conformation in Membrane-Mimetic Environment
Brevinin-2R KLKNFAKGVAQSLLNKASCKLSGQC +4 C-terminal disulfide bridge ("Rana box") Amphipathic α-helix
BR-D (Diastereomer) Sequence with D-amino acid substitutions +4 Altered chirality at specific positions Lower α-helicity compared to Brevinin-2R
BR-C (Cyclic Analogue) Cyclized version of Brevinin-2R +4 Head-to-tail cyclization Lower α-helicity compared to Brevinin-2R

Data synthesized from research findings on Brevinin-2R and its analogues. tums.ac.ir

Circular Dichroism (CD) Spectroscopy for Structural Elucidation

Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for investigating the secondary structure of proteins and peptides like this compound. biorxiv.orgdaveadamslab.comohsu.edu This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which for peptides, are primarily the peptide bonds and aromatic amino acid side chains. daveadamslab.comcancer.gov The resulting CD spectrum provides a characteristic signature for different types of secondary structures, such as α-helices, β-sheets, and random coils. mdpi.comohsu.edu

The elucidation of this compound's conformational changes in response to its environment heavily relies on CD spectroscopy. tu-dresden.deanu.edu.au In a typical experiment, the CD spectrum of the peptide is first recorded in an aqueous buffer, where a spectrum with a strong negative band around 198 nm is indicative of a disordered or random coil conformation. mdpi.com Subsequently, the spectrum is measured in a membrane-mimetic environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE). nih.govnih.gov

For α-helical peptides like this compound, the transition to a membrane-mimetic solvent induces a dramatic change in the CD spectrum. The spectrum adopts the characteristic shape of an α-helix, which features two negative bands at approximately 222 nm and 208 nm, and a strong positive band at around 192 nm. mdpi.com The intensity of these bands, particularly the one at 222 nm, can be used to estimate the percentage of α-helical content in the peptide.

Studies on Brevinin-2R have utilized CD analysis to confirm that the formation of an amphipathic α-helical structure is integral to its antimicrobial function. tums.ac.ir The CD spectra revealed a clear structural transition from a random coil in aqueous solution to a significant α-helical conformation in a hydrophobic environment. Furthermore, when comparing the native peptide to synthetic analogues, CD spectroscopy demonstrated that analogues with reduced antimicrobial activity also exhibited a lower degree of α-helicity. tums.ac.ir This correlation underscores the importance of the α-helical fold for the peptide's mechanism of action and highlights CD spectroscopy as an indispensable tool for such structure-activity relationship studies. tums.ac.ir

Table 2: Summary of Circular Dichroism (CD) Spectroscopy Findings for Brevinin Peptides

Environment Predominant Secondary Structure Characteristic CD Spectral Features Implication
Aqueous Buffer (e.g., Phosphate (B84403) buffer) Random Coil Strong negative minimum near 198 nm Inactive, unfolded state
Membrane-Mimetic (e.g., TFE, SDS micelles) α-Helix Negative minima at ~208 nm and ~222 nm; Positive maximum at ~192 nm Active, folded conformation

This table represents generalized findings for brevinin family peptides based on established principles of CD spectroscopy. nih.govnih.govmdpi.com


Genomic and Transcriptomic Aspects of Brevinin 2rb Expression

Identification of Precursor cDNAs and Genes

The journey to understanding Brevinin-2Rb begins with the identification of its precursor molecules. Through the creation of cDNA libraries derived from the skin of amphibians, researchers have been able to isolate and sequence the cDNAs that code for brevinin peptides. nih.gov These precursor cDNAs typically exhibit a conserved structural organization, which includes a signal peptide sequence, an acidic propeptide region, and the C-terminal sequence of the mature antimicrobial peptide. nih.gov

Specifically, precursors for peptides like Brevinin-1RTa, Brevinin-1RTb, Brevinin-1RTc, Brevinin-2RTa, and Brevinin-2RTb have been identified from the skin-derived cDNA library of the frog Amolops ricketti. nih.gov Similarly, molecular cloning techniques have been instrumental in deducing the sequences of Brevinin-1LT1 and Brevinin-1LT2 from the skin of Hylarana latouchii. nih.gov In the Sado wrinkled frog, Glandirana susurra, researchers have successfully cloned 12 cDNAs that encode the precursors for a suite of antimicrobial peptides, including brevinin-2SSa–2SSd. semanticscholar.orgresearchgate.net

A common feature observed in the biosynthetic precursors of many amphibian antimicrobial peptides is a highly conserved signal peptide sequence. nih.gov Following this is an intervening region rich in acidic amino acid residues like aspartic and glutamic acid. nih.gov The C-terminal region, which encodes the final active peptide, shows considerable sequence variation, not only between different families of antimicrobial peptides but also among members of the same family. nih.gov

Molecular Cloning and Gene Expression Studies

Molecular cloning is a fundamental technique that allows for the isolation of a specific DNA sequence and its amplification in a suitable vector. neb.commolecularcloning.com This process is crucial for generating sufficient quantities of a gene for detailed analysis and for expressing the corresponding protein. neb.com

In the context of this compound and related peptides, molecular cloning has been employed to produce these peptides in laboratory settings. For instance, the synthetic gene for Brevinin-2R, a peptide from Rana ridibunda, was cloned into the pET32a (+) vector. nih.govnih.gov This allowed for the expression of Brevinin-2R as a thioredoxin (Trx) fusion protein in Escherichia coli. nih.govnih.gov This method proved to be highly efficient, with the fusion protein constituting up to 25% of the total cellular proteins. nih.gov The expressed peptide could then be purified using techniques like Ni-NTA chromatography and cleaved from the fusion protein. nih.gov A similar approach was used for Brevinin-2GU, where its coding sequence was expressed in E. coli using the pET32a (+) vector, resulting in a yield of over 45% of the total cell proteins. nih.gov

These gene expression studies are vital for producing large amounts of brevinin peptides for functional and structural characterization. nih.gov The ability to express these peptides in bacterial systems like E. coli provides a reliable and scalable method for obtaining material for further research. nih.govnih.gov

Phylogenetic Relationships within the Brevinin Family

The brevinin family of antimicrobial peptides is extensive and is divided into two main sub-families: Brevinin-1 and Brevinin-2 (B1175259). frontiersin.org Phylogenetic analysis, which examines the evolutionary relationships between different species or molecules, has been a valuable tool in understanding the diversity within this family. core.ac.uknih.gove-algae.orgpensoft.net

Phylogenetic trees constructed based on the amino acid sequences of brevinin peptides often show that peptides from closely related frog species cluster together. nih.gov This suggests that the diversity observed in these peptides is a result of gene duplication events that occurred after the divergence of these species. nih.gov For example, a phylogenetic tree of antimicrobial peptide genes from three frog species, Rana amurensis, Rana dybowskii, and Pelophylax nigromaculatus, revealed distinct clades for different peptide families. mdpi.com

Based on amino acid sequence similarities, brevinin-2 peptides in Japanese and Korean wrinkled frogs can be categorized into two main groups: the brevinin-2R (rugosin A) group and the this compound (rugosin B) group. semanticscholar.org The primary structures of peptides in these two groups are not highly conserved, with sequence similarities around 30%–35%. semanticscholar.org Despite this, both groups are commonly found in three species of Glandirana. semanticscholar.org Most brevinin peptides, however, retain a conserved "Rana box" at their C-terminus, which forms an intrachain disulfide bond. semanticscholar.orgfrontiersin.org

The molecular diversity within the brevinin family, particularly in the brevinin-1, brevinin-2, and ranatuerin-2 (B1576050) families, can be utilized for the accurate identification of frog specimens and for elucidating the phylogenetic connections between species. researchgate.net

Differential Gene Expression in Amphibian Tissues

The expression of genes encoding antimicrobial peptides like this compound is not uniform across all tissues of an amphibian. Transcriptomic analysis, which involves studying the complete set of RNA transcripts in a cell or tissue, has revealed differential gene expression patterns. frontiersin.orgnih.govnih.govresearchgate.netbiorxiv.org

Studies have shown that the expression of antimicrobial peptide genes can be influenced by various factors, including environmental stressors. For example, in tadpoles of the northern leopard frog (Lithobates pipiens), exposure to perceived predation risk led to differential gene expression in head and tail tissues. frontiersin.org Specifically, predator-exposed tadpoles showed an upregulation of genes associated with muscle and nervous system development, particularly in the tail tissue. frontiersin.org

Furthermore, research on Rana esculenta has demonstrated that glucocorticoid treatment can inhibit the transcription of all genes encoding antibacterial peptides. nih.gov This inhibition is achieved by inducing the synthesis of IκBα, an inhibitor of the transcription factor NF-κB. nih.gov This suggests that the innate immunity mediated by these peptides in vertebrates is controlled by NF-κB-regulated transcription. nih.gov

In the context of disease, transcriptomic analyses of frogs infected with Frog Virus 3 (FV3) have shown that viral gene expression varies across different tissues. nih.gov While significant viral gene expression was detected in the intestine, liver, spleen, lung, and kidney, only partial genomic regions were mapped in the thymus, skin, and muscle. nih.gov Similarly, studies on the chytrid fungus Batrachochytrium dendrobatidis (Bd), a pathogen of amphibians, have shown that a large proportion of its genes are upregulated when grown on host tissue (frog skin) compared to standard laboratory media. nih.govscienceopen.com This highlights the importance of the host environment in regulating gene expression in pathogens.

Biosynthesis and Recombinant Production of Brevinin 2rb

Endogenous Biosynthetic Pathways in Amphibians

In amphibians, antimicrobial peptides like Brevinin-2Rb are synthesized in the granular glands of the skin. mdpi.com The process begins with the ribosomal translation of a precursor polypeptide, known as a prepropeptide. This precursor has a tripartite structure, consisting of a signal peptide, a propeptide region, and the mature peptide sequence. mdpi.comnih.gov Following translation, the prepropeptide undergoes a series of post-translational modifications to yield the final, biologically active peptide, which is then stored in the granular glands until it is released in response to stress or injury. mdpi.com

Post-Translational Modifications (e.g., C-terminal Amidation)

A key post-translational modification for many bioactive peptides, including some brevinins, is C-terminal amidation. researchgate.netprotpi.ch This process involves the enzymatic conversion of the C-terminal carboxyl group to an amide. protpi.ch This modification can be critical for the biological activity and stability of the peptide. protpi.chdigitellinc.combiorxiv.org Amidation can increase the peptide's half-life by making it less susceptible to degradation by proteases. protpi.ch Furthermore, by neutralizing the negative charge of the carboxyl group, amidation can alter the peptide's physicochemical properties, which can be essential for its interaction with microbial membranes. protpi.chbiorxiv.org While many amphibian peptides undergo C-terminal amidation, it is important to note that the specific post-translational modifications of this compound include the formation of a "Rana box," a C-terminal cyclic domain formed by a disulfide bond between two cysteine residues. mdpi.comnih.gov

Heterologous Expression Systems for Brevinin-2 (B1175259) Production

The extraction of peptides from natural sources is often not cost-effective for large-scale production. nih.gov Therefore, recombinant DNA technology offers an attractive alternative. The prokaryotic expression system, particularly Escherichia coli (E. coli), is widely used for producing antimicrobial peptides due to its low cost, rapid growth, and high yield potential. nih.govmdpi.comremedypublications.com

Recombinant Production in Bacterial Hosts (e.g., Escherichia coli)

The production of antimicrobial peptides in E. coli presents challenges, as these peptides can be toxic to the bacterial host and are susceptible to degradation by host proteases. nih.govresearchgate.net To overcome these issues, AMPs are typically expressed as fusion proteins. nih.govresearchgate.net This strategy involves genetically linking the AMP to a larger, more stable protein partner, which can protect the host from the AMP's toxicity and shield the AMP from proteolytic degradation. nih.gov Several successful expressions of brevinin family peptides have been reported using E. coli as the host system. nih.govresearchgate.net

Fusion Protein Strategies (e.g., Thioredoxin Fusion System)

The thioredoxin (Trx) fusion system is a commonly employed and effective strategy for the recombinant production of antimicrobial peptides. nih.gov Thioredoxin is a small, highly soluble, and stable protein that can enhance the expression and solubility of its fusion partner. nih.govmdpi.com The use of a Trx fusion partner has been shown to facilitate the correct folding of the recombinant protein. mdpi.com

For instance, the synthetic gene for Brevinin-2R has been successfully cloned into the pET32a(+) vector, allowing for its expression as a Trx fusion protein in E. coli. nih.govresearchgate.net Similarly, Brevinin-2GU, another member of the brevinin-2 family, was expressed as a Trx fusion protein in E. coli, achieving an expression level of up to 45% of the total cellular protein. nih.govnih.gov After expression, the fusion protein is purified, often using affinity chromatography, and the mature peptide is then cleaved from the fusion partner by a specific protease, such as Factor Xa. nih.govnih.gov

Table 1: Research Findings on Brevinin-2 Production

Peptide Host System Fusion Partner Vector Key Findings Reference
Brevinin-2R E. coli Thioredoxin (Trx) pET32a(+) Successful expression as a Trx fusion protein. nih.govresearchgate.net

Biological Activities of Brevinin 2rb in Non Clinical Research Models

Antimicrobial Efficacy and Spectrum

The brevinin-2 (B1175259) peptide family demonstrates potent antimicrobial activity against a wide array of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govnih.gov

Peptides of the brevinin-2 family have shown significant inhibitory effects against Gram-positive bacteria. mdpi.com A specific analog of Brevinin-2 related peptide (B2RP), created by substituting Asp(4) with Lys, demonstrated a twofold increase in potency against Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 12.5 µM. nih.gov Brevinin-2R has also been reported to be active against S. aureus and Micrococcus luteus. nih.gov Other peptides from the brevinin-2 family have likewise been confirmed to be active against reference strains of S. aureus. nih.govnih.gov

Brevinin-2 family peptides are active against various Gram-negative bacteria. nih.gov An analog of B2RP showed a fourfold increase in potency against Escherichia coli, resulting in a MIC value of 6 µM. nih.gov Several studies have confirmed the activity of brevinin-2 peptides against E. coli. researchgate.netnih.govnih.govnih.gov Furthermore, brevinin-2 peptides have demonstrated efficacy against Pseudomonas aeruginosa. nih.govsemanticscholar.org One of the most abundant peptides in this family, brevinin-2PRa, showed high potency with MIC values between 6 and 12 µM against a range of clinical isolates of P. aeruginosa. nih.govresearchgate.net

The antimicrobial spectrum of the brevinin-2 family extends to fungi. nih.gov A modified B2RP analog was found to have a MIC of 6 µM against the pathogenic yeast Candida albicans. nih.gov Other studies have consistently reported the activity of brevinin-2 peptides against C. albicans. nih.govmdpi.comsemanticscholar.org

Table 1: Antimicrobial Efficacy of Brevinin-2 Related Peptides (Note: Data represents findings for closely related analogs within the Brevinin-2 family as specified)

PeptideMicroorganismStrainMIC (µM)Reference
B2RP Analog ([Lys(4)]B2RP)Staphylococcus aureusATCC 2592312.5 nih.gov
B2RP Analog ([Lys(4)]B2RP)Escherichia coliATCC 259226 nih.gov
Brevinin-2PRaPseudomonas aeruginosaClinical Isolates6 - 12 nih.gov
B2RP Analog ([Lys(4)]B2RP)Candida albicansATCC 900286 nih.gov
B2RPAcinetobacter baumanniiMultidrug-Resistant3 - 6 nih.gov

A significant area of research for brevinin peptides is their effectiveness against bacteria that have developed resistance to conventional antibiotics. nih.gov Brevinin-2 related peptide (B2RP) potently inhibited the growth of multidrug-resistant Acinetobacter baumannii with MIC values ranging from 3-6 µM. nih.gov The peptide's inhibitory effects on drug-resistant A. baumannii strains have been noted in other studies as well. researchgate.net The Brevinin-2 family has also been shown to have a significant inhibitory effect against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Studies on peptides like Brevinin-2ISb have demonstrated a strong inhibitory effect on MRSA. mednexus.org Furthermore, research into Brevinin-2CE has shown synergistic effects when combined with conventional antibiotics against MRSA and extended-spectrum β-lactamase-producing E. coli. nih.gov

Antifungal Activity (e.g., Candida albicans)

In Vitro Anticancer Activity and Cell Death Mechanisms

In addition to antimicrobial properties, certain brevinin peptides have been investigated for their potential as anticancer agents.

Brevinin-2R, a non-hemolytic peptide from the family, has demonstrated preferential cytotoxicity towards various malignant cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). nih.govnih.govresearchgate.net Studies show that Brevinin-2R can rapidly kill cancer cells from different origins. nih.gov Research indicates that these peptides exert significant, concentration-dependent anticancer activities against both MCF-7 and A549 cells. researchgate.net In one study, Brevinin-2R applied at a concentration of 10 μg/ml for 4 hours killed over 70% of MCF-7 cells. nih.gov It was also observed that the MCF-7 cell line was more susceptible to treatment with Brevinin-2R and its derivatives than the A549 cell line. researchgate.net The mechanism of cell death involves the activation of the lysosomal-mitochondrial death pathway and can induce an autophagy-like cell death process. nih.govnih.gov

Table 2: In Vitro Antiproliferative Activity of Brevinin-2R

Cell LineCancer TypeFindingReference
MCF-7 Breast Adenocarcinoma>70% cell death at 10 µg/ml after 4 hours. nih.gov nih.govresearchgate.net
More susceptible to treatment compared to A549. researchgate.net
A549 Lung CarcinomaEffective in killing cancer cells. nih.gov nih.govresearchgate.net
Significant antiproliferative activity in a concentration-dependent manner. researchgate.net

Table of Compounds

Induction of Apoptosis and Cell Cycle Arrest (e.g., Sub G1 Phase)

Brevinin-2Rb has demonstrated the ability to induce apoptosis, a form of programmed cell death, in cancer cells. This process is often accompanied by cell cycle arrest, specifically an accumulation of cells in the sub-G1 phase, which is indicative of apoptotic cells. bbrc.inarchivesofmedicalscience.com Studies have shown that treatment with peptides like this compound can lead to a significant increase in the percentage of cells in the sub-G1 phase, confirming the induction of apoptosis. bbrc.inarchivesofmedicalscience.com This is a key mechanism in controlling the proliferation of cancer cells. bbrc.in The process of apoptosis is characterized by distinct morphological and biochemical changes, including DNA fragmentation, which further validates the apoptotic-inducing potential of these compounds. archivesofmedicalscience.com

Caspase-Dependent and Caspase-Independent Pathways

The induction of apoptosis by this compound appears to involve both caspase-dependent and caspase-independent mechanisms. While some studies on similar peptides indicate a caspase-independent mode of cell death, research on Brevinin-2R, a closely related peptide, shows evidence of caspase activation. nih.govnih.gov However, the cell death process is not sensitive to caspase inhibition, suggesting that alternative, caspase-independent pathways are also at play. nih.govnih.gov This dual mechanism suggests a complex interaction with the cellular machinery, potentially involving crosstalk between the two pathways. plos.orgnih.gov Caspase-independent pathways can be initiated by factors released from the mitochondria, such as apoptosis-inducing factor (AIF). plos.orgkneopen.com The activation of both pathways can act synergistically to ensure effective elimination of target cells. plos.orgnih.gov

Mitochondrial Membrane Potential Modulation

A key event in the apoptotic activity of this compound is the modulation of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov A stable mitochondrial membrane potential is crucial for healthy cell function and energy production. elifesciences.orgnumberanalytics.com Treatment with Brevinin-2R, a related peptide, has been shown to cause a decrease in the mitochondrial membrane potential. nih.govnih.gov This disruption of the ΔΨm is an early indicator of cellular stress and can trigger the apoptotic cascade. nih.govnumberanalytics.com The loss of mitochondrial membrane potential can lead to diminished ATP production and the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govd-nb.info

Immunomodulatory Properties

Modulation of Cytokine Release (e.g., IFN-γ, TNF, ILs)

This compound and other antimicrobial peptides possess immunomodulatory properties, including the ability to modulate the release of cytokines. medilam.ac.irmdpi.com In studies using human liver carcinoma cells (HepG2), Brevinin-2R was found to increase the expression of pro-inflammatory cytokine genes such as IL-1β and IL-6 in a dose-dependent manner. medilam.ac.ir This suggests a regulatory role for Brevinin-2R in inflammation. medilam.ac.ir The modulation of cytokine production is a key aspect of the innate immune response, helping to orchestrate the defense against pathogens and cellular damage. medilam.ac.irscirp.org Other studies have also shown that antimicrobial peptides can induce the release of various cytokines, including interleukins, which are crucial mediators of the inflammatory process. medilam.ac.irnih.govnih.gov

Activation of Innate Immune Pathways (e.g., DAF-2/DAF-16 signaling in C. elegans)

Studies on a related peptide, Brevinin-2ISb, have demonstrated its ability to enhance the innate immune response in the nematode Caenorhabditis elegans by activating the DAF-2/DAF-16 signaling pathway. mednexus.org This pathway is a highly conserved signaling cascade that plays a critical role in regulating lifespan, stress resistance, and immunity. nih.govnih.gov Activation of the DAF-2/DAF-16 pathway by Brevinin-2ISb leads to the increased expression of antimicrobial genes, thereby enhancing the host's resistance to bacterial pathogens like methicillin-resistant Staphylococcus aureus (MRSA). mednexus.org The DAF-16 transcription factor, a key component of this pathway, is essential for mediating this protective immune response. mednexus.orgnih.gov This signaling pathway is an ortholog of the insulin (B600854)/IGF-1 signaling pathway in mammals, highlighting its evolutionary importance in host defense. aging-us.comoncotarget.com

Lipopolysaccharide (LPS) Neutralization

This compound, an antimicrobial peptide (AMP) produced by frogs of the Glandirana genus, is part of a family of peptides known for their role in the innate immune system. uclan.ac.ukmdpi.com These peptides exhibit a range of biological activities, including the ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. uclan.ac.ukmdpi.com LPS, a potent endotoxin, can trigger overwhelming inflammatory responses in hosts. numberanalytics.com The capacity of AMPs like brevinins to bind to and neutralize LPS is a critical aspect of their anti-endotoxin function. researchgate.netnih.gov This interaction can prevent the cascade of inflammatory events that lead to sepsis and septic shock. nih.govnih.gov Studies on related brevinin peptides have demonstrated a strong binding affinity for LPS, which is a key mechanism for their neutralizing effect. nih.govresearchgate.net This neutralization is often attributed to the cationic nature of the peptides, which allows them to interact with the negatively charged phosphate (B84403) groups of the Lipid A portion of LPS. nih.gov

Cell-Penetrating Peptide (CPP) Characteristics

This compound (also referred to as Brevinin-2R in some studies) has been identified as a cell-penetrating peptide (CPP), a class of peptides capable of crossing cellular membranes to deliver various molecular cargoes intracellularly. researchgate.netnih.gov These peptides are typically short, cationic, and amphipathic. nih.govgoogle.com Bioinformatics analyses of Brevinin-2R reveal it is a cationic peptide with a net positive charge and an alpha-helical structure, which are common features of CPPs. nih.gov The ability of CPPs to bypass the cell's plasma membrane makes them valuable tools in research and potential therapeutic development for the intracellular delivery of molecules that would otherwise be membrane-impermeable. mdpi.comnih.gov

The functionality of Brevinin-2R as a CPP has been demonstrated by its ability to transport protein cargos into cells. researchgate.netnih.gov In non-clinical studies using HeLa cells, Brevinin-2R efficiently delivered functional proteins such as β-galactosidase and Green Fluorescent Protein (GFP). researchgate.netnih.gov The successful translocation of these proteins across the cell membrane highlights the peptide's potential as a delivery vehicle. Research has shown that Brevinin-2R can transfer GFP with an efficacy of up to 90%, while the delivery efficacy for the larger β-galactosidase protein was observed to be 21%. researchgate.netnih.gov This demonstrates a capacity to ferry macromolecules into the cellular environment. rsc.org

Table 1: Intracellular Delivery Efficacy of Brevinin-2R in HeLa Cells

Protein CargoDelivery Efficacy (%)Cell LineReference
Green Fluorescent Protein (GFP)90HeLa researchgate.netnih.gov
β-galactosidase21HeLa researchgate.netnih.gov

The mechanism by which this compound enters cells involves energy-dependent pathways. researchgate.netnih.gov Research indicates that the primary route of cellular uptake for the Brevinin-2R/protein complex is through endocytosis. researchgate.netnih.gov This was determined by experiments where cellular entry was inhibited at low temperatures (4°C), a condition that halts active transport processes like endocytosis. researchgate.netnih.gov Further investigation into the specific endocytic pathways has shown that Brevinin-2R interacts with both early and late endosomes during its entry process. nih.gov The peptide's journey through the endosomal system can ultimately lead to its localization within lysosomes, which may be linked to some of its other biological activities. nih.gov

Intracellular Delivery of Protein Cargos (e.g., β-galactosidase, GFP)

Other Biological Functions

Brevinin-2 related peptide (B2RP), a close analogue or designation for this compound, has been shown to stimulate the secretion of insulin. nih.gov In vitro studies using BRIN-BD11 clonal pancreatic beta-cells demonstrated that synthetic B2RP significantly enhances insulin release in a concentration-dependent manner. nih.gov At a concentration of 1 µM, B2RP stimulated insulin release to 148% of the basal rate, with a maximum response reaching 222% of the basal rate at 3 µM. nih.gov This insulinotropic effect was achieved without causing damage to the cells, as indicated by the lack of release of the cytosolic enzyme lactate (B86563) dehydrogenase. nih.gov This activity suggests a potential role for the peptide in modulating glucose metabolism. mdpi.com

Table 2: Insulin-Releasing Activity of Brevinin-2 Related Peptide (B2RP) in BRIN-BD11 Cells

B2RP Concentration (µM)Insulin Release (% of Basal Rate)Reference
1148 nih.gov
3222 nih.gov

The anti-endotoxin activity of peptides like this compound is a crucial component of their host-defense function. uclan.ac.ukmdpi.com This activity is directly linked to their ability to bind and neutralize LPS, thereby preventing the activation of the host's inflammatory pathways. numberanalytics.comnih.gov By neutralizing the endotoxin, these peptides can inhibit the production and release of pro-inflammatory mediators. nih.govnih.gov The anti-endotoxin properties of amphibian antimicrobial peptides are a well-documented aspect of their contribution to innate immunity, helping to protect the host from the severe consequences of bacterial infections. uclan.ac.ukmdpi.com

Antiviral Activity (e.g., HSV-1M, HSV-2G)

The Brevinin family of peptides has demonstrated notable antiviral properties in non-clinical research. researchgate.net While specific data on this compound is limited in the available literature, studies on closely related Brevinin peptides provide insight into the family's potential to combat viral pathogens, including Herpes Simplex Virus (HSV). researchgate.netresearchgate.net The mechanism of action may involve the suppression of viral gene expression and the obstruction of the viral replication process. researchgate.net

Research on a derivative of Brevinin-1, a closely related peptide, has shown activity against both HSV-1 and HSV-2. diva-portal.org A study utilizing a carboxamidomethylated linearized derivative of Brevinin-1 (CAM-Brevinin) demonstrated its ability to protect against both HSV-1 strain M and HSV-2 strain G. diva-portal.org The antiviral efficacy of this Brevinin-1 derivative is detailed in the table below. diva-portal.org

PeptideVirus StrainAssay ResultConcentration
CAM-Brevinin-1HSV-1 M35.0 ± 2.8% protection100 mg/ml
CAM-Brevinin-1HSV-2 G71.6 ± 1.8% protection (ID50 = 75 mg/ml)100 mg/ml

ID50: 50% Inhibitory Dose

Wound Healing Promotion

Peptides belonging to the Brevinin superfamily are recognized for their potential to promote wound healing. researchgate.net Research on various members of the Brevinin-2 family, such as Brevinin-2PN and Brevinin-2Ta, has elucidated several mechanisms through which these peptides contribute to the acceleration of tissue repair. nih.govnih.govnih.gov These peptides have been shown to selectively encourage the proliferation and migration of key skin cells, including keratinocytes and fibroblasts, which are crucial for re-epithelialization and the formation of new tissue. nih.govresearchgate.netresearchgate.net

In vitro studies have demonstrated the direct effects of Brevinin peptides on skin cells. For instance, Brevinin-2PN, isolated from the dark-spotted frog (Pelophylax nigromaculatus), significantly accelerated the healing of scratches in human skin fibroblast cell cultures by inducing cell migration and stimulating the expression of growth factors. nih.govresearchgate.netfrontiersin.org Furthermore, Brevinins contribute to wound healing by recruiting immune cells like neutrophils and macrophages to the wound site and modulating the local immune response. researchgate.netresearchgate.net In vivo studies with Brevinin-2Ta in rat models showed improved skin re-epithelialization, enhanced granulation tissue formation, and increased collagen deposition, all of which are vital for structural repair. nih.govfrontiersin.org

Brevinin Peptide ExampleCellular/Tissue EffectObserved OutcomeModel System
Brevinin-2PNFibroblast MigrationAccelerated healing of cell scratchesHuman Skin Fibroblast (HSF) Culture
Brevinin-2PNGrowth Factor ExpressionStimulated gene expression of growth factorsHuman Skin Fibroblast (HSF) Culture
Brevinin-2TaRe-epithelialization & GranulationImproved wound closure and tissue formationIn vivo (Rat model)
Brevinin-2TaCollagen DepositionEnhanced collagen in the wound areaIn vivo (Rat model)
General Brevinin FamilyKeratinocyte & Fibroblast Proliferation/MigrationPromoted growth and movement of skin cellsIn vitro studies

Dendritic Cell Maturation

The Brevinin family of peptides has been identified as a potential modulator of the innate immune system, with research suggesting they can induce the maturation of dendritic cells (DCs). researchgate.net Dendritic cells are potent antigen-presenting cells that form a crucial link between the innate and adaptive immune systems. Their maturation is a critical step for initiating a primary immune response. diva-portal.org

The mechanism by which Brevinins may induce DC maturation appears to be linked to their ability to activate innate immunity pathways. nih.gov Studies on Brevinin family peptides, including Brevinin-2GU and B2RP-ERa, have shown that they can stimulate the release of pro-inflammatory cytokines from mononuclear cells through the Toll-like receptor-2 (TLR-2) pathway. diva-portal.orgnih.gov The activation of TLR-2 is a well-established signal for DC maturation. uniprot.org This process is characterized by the upregulation of specific cell surface markers, including Major Histocompatibility Complex class II (MHC-II) and co-stimulatory molecules like CD80 and CD86. researchgate.netnih.gov The increased expression of these molecules allows mature DCs to effectively present antigens and activate naïve T-cells. nih.govwikipedia.org Research on Brevinin-2R has also shown it can up-regulate the expression of pro-inflammatory cytokines IL-1β and IL-8, further supporting the role of this peptide family in triggering inflammatory and immune processes. diva-portal.orgresearchgate.net

Key Component/MarkerFunction in DC MaturationRelation to Brevinin Activity
Toll-like Receptor 2 (TLR-2)A pattern recognition receptor that, upon activation, initiates DC maturation signaling cascades. uniprot.orgBrevinin family peptides have been shown to activate the innate immune system via the TLR-2 pathway. diva-portal.orgnih.gov
MHC-IIPresents processed antigens to CD4+ T-helper cells; its expression is increased on mature DCs. nih.govUpregulation is a hallmark of DC maturation, a process Brevinins are reported to induce. researchgate.netnih.gov
CD80 / CD86Co-stimulatory molecules on DCs that bind to CD28 on T-cells, providing a crucial second signal for T-cell activation. nih.govwikipedia.orgExpression is upregulated during DC maturation, which can be initiated by TLR-2 signaling linked to Brevinin activity. nih.govwikipedia.org
Pro-inflammatory Cytokines (e.g., IL-1β, IL-8, TNF-α)Secreted by immune cells to promote inflammation and guide the immune response; involved in DC activation. nih.govresearchgate.netBrevinin peptides stimulate the release of these cytokines. diva-portal.orgnih.govresearchgate.net

Structure Activity Relationship Sar Studies and Peptide Engineering of Brevinin 2rb

Impact of Amino Acid Substitutions on Biological Activity

The primary sequence of Brevinin-2Rb is a key determinant of its function. Altering specific amino acid residues can significantly modulate its antimicrobial, anticancer, and immunomodulatory properties.

Modifications to Enhance Antimicrobial Potency

Peptide engineering of brevinin family peptides demonstrates that strategic amino acid substitutions can enhance antimicrobial potency. While direct modification studies on this compound are limited, research on analogous peptides like Brevinin-2GUb and Brevinin-1pl provides valuable insights. For instance, increasing the net positive charge by replacing neutral or hydrophobic residues with cationic amino acids like lysine (B10760008) (K) is a key strategy. In a study on truncated Brevinin-2GUb, substituting a valine with lysine (tB2U-K) and introducing an additional lysine at position 6 (tB2U-6K) led to a stronger, broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria. mdpi.com This enhancement is attributed to increased cationicity and amphipathicity, which are crucial for interacting with and disrupting microbial membranes. mdpi.comfrontiersin.org

Table 1: Effect of Amino Acid Substitutions on Antimicrobial Activity of Brevinin Analogs
PeptideModificationKey FindingReference
tB2U-6K (Brevinin-2GUb analog)Increased net positive charge via Lysine substitutionsDrastically improved activity against bacteria, especially Gram-negative strains. mdpi.com
Brevinin-1pl-2R/5RArginine substitutionsEnhanced activity against Gram-positive bacteria but reduced efficacy against Gram-negative strains. frontiersin.org
Brevinin-1pl-6KLysine substitutionDecreased activity against Gram-positive bacteria due to reduced hydrophobicity. frontiersin.org
[A14]BR2GK(1-25)a (Brevinin-2GHk analog)Leucine (B10760876) to Alanine substitution at position 14Two- to four-fold decrease in activity against most tested strains. mdpi.com

Alterations Affecting Anticancer Efficacy

Brevinin-2R has demonstrated semi-selective cytotoxicity against cancer cells, making it a candidate for anticancer peptide development. nih.govnih.gov Studies show it can kill various cancer cells, including Jurkat (leukemia), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma), often with greater efficacy than conventional drugs like doxorubicin (B1662922) and cisplatin (B142131) in short-term assays. nih.gov The mechanism appears to involve the induction of a lysosomal-mitochondrial death pathway. nih.gov

Peptide engineering has been explored to optimize this activity. In one study, two derivatives of Brevinin-2R, named BR-C and BR-D, were synthesized. While all three peptides showed concentration-dependent anticancer activity, the parent Brevinin-2R exhibited significantly stronger growth inhibition against both MCF-7 and A549 cells compared to its derivatives. researchgate.net This suggests that the native sequence of Brevinin-2R is highly optimized for its cytotoxic effect on these cancer cell lines.

Research on the related Brevinin-1pl peptide family further illustrates the impact of substitutions. frontiersin.orgnih.gov Analogs with arginine substitutions (brevinin-1pl-2R and brevinin-1pl-5R) and the parent peptide itself showed significant inhibitory effects on H838 (non-small cell lung cancer) and MCF-7 cell lines at concentrations of 10⁻⁵ M. frontiersin.org A histidine-substituted analog (brevinin-1pl-3H) also showed antiproliferative activity, but at a higher concentration (10⁻⁴ M for MCF-7 cells). frontiersin.org Notably, this histidine-modified peptide exhibited low cytotoxicity toward normal human skin cells, indicating that specific substitutions can improve the selectivity and therapeutic window of these peptides. frontiersin.orgfrontiersin.org

Table 2: Effect of Modifications on Anticancer Activity of Brevinin Peptides
PeptideCell LineKey FindingReference
Brevinin-2RMCF-7, A549Exhibited stronger growth inhibition than its two derivatives, BR-C and BR-D. researchgate.net
Brevinin-2RJurkat, MCF-7Killed over 70% of cancer cells at 10 µg/ml, showing higher potency than doxorubicin and cisplatin in a 4-hour assay. nih.gov
Brevinin-1pl and analogsH838, MCF-7Demonstrated significant inhibitory effects on cancer cell growth at concentrations of 10⁻⁵ M to 10⁻⁴ M. frontiersin.org
Brevinin-1pl-3HHaCaT (normal cells)Exhibited low cytotoxicity toward normal cells, suggesting improved selectivity. frontiersin.org

Effects on Immunomodulatory Responses

Brevinin peptides are known to possess immunomodulatory capabilities. frontiersin.org A single amino acid change can alter the immunological information of a peptide, thereby affecting its interaction with the host immune system. nih.gov While specific data on this compound is sparse, studies on related brevinins show they can regulate cytokine release. For example, Brevinin-2GU was found to reduce the release of pro-inflammatory cytokines like TNF-α and IFN-γ. nih.gov Another peptide, B2RP-ERa, significantly increased the secretion of anti-inflammatory cytokines such as TGF-β, IL-4, and IL-10. nih.gov

The engineering of peptides through amino acid substitution offers a strategy to fine-tune these immunomodulatory effects. Introducing non-natural amino acids or specific natural residues like tryptophan can enhance the peptide's ability to evoke or modulate immune responses. mdpi.com For instance, a Brevinin-1 peptide, Brevinin-1GHd, was shown to significantly suppress the transcription and expression of inflammatory factors, including NO, TNF-α, IL-6, and IL-1β, in LPS-stimulated macrophage cells at non-toxic concentrations. frontiersin.org This highlights the potential to design brevinin analogs with tailored anti-inflammatory or immune-stimulating properties.

Role of Specific Structural Domains

The biological activity of this compound is not just a function of its amino acid composition but also its defined structural regions, namely the N-terminal domain and the C-terminal Rana box.

N-Terminal Region and its Contribution to Activity

The N-terminal region of brevinin peptides is considered a primary active domain, particularly for antimicrobial activity. mdpi.com This domain typically forms a hydrophobic, amphipathic α-helix that facilitates interaction with and disruption of microbial cell membranes. nih.gov Studies involving the truncation of brevinin peptides have confirmed the critical role of this region. For example, a study on Brevinin-2GUb showed that the first 19 amino acids at the N-terminal end constitute the active fragment. mdpi.com Similarly, truncated analogs of Brevinin-2GHk, consisting of the N-terminal 25 residues, exhibited significantly improved antimicrobial activity compared to the full-length parent peptide. mdpi.com This suggests that the N-terminal domain is not only essential but may be sufficient for potent antimicrobial action, and that the C-terminal region can sometimes hinder this activity.

C-Terminal Rana Box: Significance and Modifications

The C-terminal Rana box is a highly conserved disulfide-bridged loop found in most brevinin family peptides, including this compound. frontiersin.orgmdpi.com This cyclic structure is formed by two cysteine residues. mdpi.com While traditionally considered important for structural stability, its role in direct biological activity is complex and can be peptide-dependent.

Several studies suggest the Rana box is not essential for the antimicrobial function of some brevinins. Removal of this domain in Brevinin-2GUb did not eliminate its activity. mdpi.com Similarly, a study on nigrocin-HL, another "Rana box"-containing peptide, found that a shorter analog lacking the entire heptapeptide (B1575542) motif showed similar antimicrobial activity to the original peptide. nih.gov

However, modifications within or to the Rana box can have significant consequences. One study on Brevinin-2SSb, a peptide from Glandirana susurra, noted that it lacks a proper Rana box because the second cysteine is substituted by a serine, preventing disulfide bond formation. This alteration, along with other sequence differences, distinguishes its structural features and biological activity from this compound. mdpi.com In another case, modifying nigrocin-HL by replacing the Rana box with a single amidated phenylalanine residue resulted in a more than 10-fold increase in potency against S. aureus, E. coli, and C. albicans. nih.gov This indicates that while the Rana box itself may not be indispensable, its removal or replacement can be a powerful strategy for enhancing the therapeutic properties of these peptides.

Engineering of Truncated and Derivative Peptides

Peptide engineering of the Brevinin-2 (B1175259) family often involves truncation, which is the shortening of the peptide chain. A common strategy is the removal of the C-terminal "Rana box" domain. nih.gov This cyclic structure, while characteristic of many frog skin peptides, is not always essential for antimicrobial action. nih.govmdpi.com Studies on closely related brevinins have shown that the N-terminal region, which typically forms an α-helical structure, is often responsible for the primary antimicrobial activity. nih.gov Consequently, engineering efforts frequently focus on creating truncated N-terminal analogs.

For instance, research on the related peptide Brevinin-2GUb demonstrated that removing the C-terminal Rana box and amidating the new C-terminus could enhance antimicrobial activity. nih.gov Further truncation to isolate the main α-helical domain is another strategy employed to create shorter, potentially more stable, and cost-effective peptides. nih.gov

Detailed findings from a study on Brevinin-2GUb, a related peptide from Hylarana guentheri, illustrate the effects of truncation and derivation. The parent peptide was systematically shortened and modified to explore these structure-activity relationships. nih.gov

Table 1: Effects of Truncation and Derivatization on Brevinin-2GUb Analogs

Peptide Name Sequence Modification from Parent Peptide Key Outcome
Brevinin-2GUb GVIIDTLKNLAKTVAAKLLKQCISKKC Parent Peptide Modest antimicrobial activity, highest cytotoxicity among analogs. nih.gov
tB2U GVIIDTLKNLAKTVAAKLL-NH₂ C-terminal "Rana box" removed; C-terminus amidated. Lower net charge and hydrophobicity than parent; increased amphipathicity. nih.gov
tB2U-α DTLKNLAKTVAAKLL-NH₂ Truncated to the main α-helical domain. No positive charge; much higher hydrophobicity and amphipathicity. nih.gov
tB2U-K GVIIKTLKGAAKTVAAKLL-NH₂ Negatively charged amino acids replaced with Lysine (K). Increased net positive charge. nih.gov

| tB2U-6K | GVIIKKLKGAAKKVAAKLL-NH₂ | Further substitutions with Lysine (K) to increase cationicity. | Drastically improved activity against bacteria, including resistant strains. nih.gov |

These studies on Brevinin-2GUb highlight that shortening the peptide and modifying its charge can lead to analogs with more desirable properties, such as enhanced activity against drug-resistant bacteria and reduced toxicity to host cells. nih.gov Similarly, work on Brevinin-2GHk showed that its truncated N-terminal derivatives exhibited significantly improved antimicrobial activity compared to the full-length peptide. nih.gov This body of research suggests that a similar engineering approach could be successfully applied to this compound.

Relationship between Cationicity, Hydrophobicity, and Amphiphilicity and Activity

The biological activity of Brevinin-2 family peptides is governed by a delicate balance between three key physicochemical properties: cationicity, hydrophobicity, and amphiphilicity.

Cationicity refers to the net positive charge of the peptide, which is determined by the number of basic amino acid residues like Lysine (K) and Arginine (R). This positive charge is critical for the initial electrostatic attraction to the negatively charged components of bacterial cell membranes. nih.gov

Hydrophobicity is the water-repelling nature of the peptide, driven by its nonpolar amino acids. This property facilitates the insertion of the peptide into the lipid bilayer of the cell membrane.

Amphiphilicity describes the spatial separation of hydrophobic and hydrophilic (charged) residues, often leading to the formation of an α-helix with distinct polar and nonpolar faces. This structure is crucial for membrane disruption. nih.gov

SAR studies on a Brevinin-2-related peptide (B2RP) provide clear insights into how modulating these properties affects activity. nih.gov The parent peptide, B2RP, has broad-spectrum antimicrobial activity but is limited by moderate hemolytic activity (toxicity to red blood cells). nih.gov By creating analogs with specific amino acid substitutions, researchers were able to parse the contribution of each property.

One key finding was that increasing cationicity without significantly altering amphipathicity could boost antimicrobial potency without a corresponding increase in hemolytic activity. For example, the analog [Lys⁴]B2RP, where a negatively charged Aspartic acid was replaced by a positively charged Lysine, showed a two- to four-fold increase in potency against E. coli, S. aureus, and C. albicans while its hemolytic activity remained largely unchanged. nih.gov

Conversely, increasing both hydrophobicity and amphipathicity by replacing a Lysine residue with a more hydrophobic one (e.g., Leucine or Alanine) led to a roughly five-fold increase in hemolytic activity without improving antimicrobial potency. nih.gov This demonstrates that excessive hydrophobicity can lead to a loss of selectivity between bacterial and mammalian cells. An optimal balance is required to maintain membrane-disrupting activity against microbes while minimizing damage to host cells. nih.gov

Table 2: Relationship Between Physicochemical Properties and Activity in Brevinin-2-Related Peptide (B2RP) Analogs

Peptide Analog Key Substitution(s) Change in Cationicity Change in Hydrophobicity/ Amphipathicity Antimicrobial Potency Hemolytic Activity
B2RP (Parent) GIWDTIKSMGKVFAGKILQNL-NH₂ Baseline (+3) Baseline Moderate Moderate nih.gov
[Lys⁴]B2RP Asp(4) → Lys Increased Unchanged Increased 2-4 fold Unchanged nih.gov
[Leu¹⁶]B2RP Lys(16) → Leu Decreased Increased Unchanged Increased ~5 fold nih.gov
[Ala¹⁶]B2RP Lys(16) → Ala Decreased Increased Unchanged Increased ~5 fold nih.gov

| [Lys⁴, Lys¹⁸]B2RP | Asp(4) → Lys, Leu(18) → Lys | Increased | Increased Amphipathicity | Retained against A. baumannii | Very Low nih.gov |

These findings underscore a central principle in the design of Brevinin-2 analogs: increasing the net positive charge is a key factor for improving antimicrobial activity. nih.gov However, this must be balanced with hydrophobicity and amphipathicity to ensure the peptide selectively targets microbial membranes over host cell membranes, thereby achieving high potency with low toxicity. nih.govnih.gov

Molecular Mechanisms of Action of Brevinin 2rb

Membrane Disruption and Permeability Alterations

The primary mode of action for Brevinin-2Rb, like many AMPs, involves direct interaction with and perturbation of the microbial cell membrane. This leads to a loss of membrane integrity, dissipation of essential ion gradients, and ultimately, cell death. mdpi.com

This compound demonstrates broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. uclan.ac.uk The initial contact is governed by electrostatic interactions between the cationic peptide and anionic components of the bacterial cell envelope. nih.govnih.gov

Gram-negative bacteria: The outer membrane of Gram-negative bacteria is rich in lipopolysaccharide (LPS), which imparts a net negative charge. This compound is electrostatically attracted to the bacterial surface, facilitating its accumulation and subsequent interaction with the membrane. nih.govsemanticscholar.org

Gram-positive bacteria: In Gram-positive bacteria, the cell wall is characterized by the presence of teichoic and lipoteichoic acids (LTA), which are also anionic polymers. elisakits.co.uk These molecules serve as the initial binding sites for cationic peptides like this compound. semanticscholar.org

Following this initial binding, the peptide's amphipathic structure allows its hydrophobic regions to insert into the lipid bilayer, initiating membrane destabilization. semanticscholar.org

A study on Brevinin-2SSb, a peptide with a highly conserved amino acid sequence compared to this compound, showed significant antimicrobial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as the fungus Candida albicans. semanticscholar.orgmdpi.com However, it displayed weaker activity against the Gram-positive bacterium Staphylococcus aureus. mdpi.com In contrast, earlier research indicated that this compound possesses potent, broad-range activity against both bacterial types. uclan.ac.uk

Once associated with the membrane, AMPs like those in the brevinin family are believed to form pores or channels, leading to increased permeability. Several models describe this process, including the "barrel-stave," "toroidal-pore," and "carpet" mechanisms. semanticscholar.org

Barrel-Stave Model: In this model, peptide monomers insert perpendicularly into the membrane bilayer. nih.govresearchgate.net They then aggregate to form a bundle, or stave, creating a pore. The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the central aqueous channel. nih.govresearchgate.netresearchgate.net This formation creates a stable, ion-permeable pore through the membrane. researchgate.net

Toroidal-Pore Model: This model also involves the perpendicular insertion of peptides. However, as the pore forms, the peptide-lipid interaction induces a significant bending of the membrane. The lipid monolayers curve continuously from the outer to the inner leaflet, lining the pore along with the peptides. semanticscholar.orgresearchgate.net This mechanism results in a less-defined, often transient pore. uclan.ac.uk

Carpet Model: In this mechanism, peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, forming a "carpet." semanticscholar.orgresearchgate.net At a critical concentration, this peptide layer disrupts the membrane's curvature and integrity, leading to the formation of transient holes or the complete disintegration of the membrane in a detergent-like manner. mdpi.com

While the precise model for this compound is not definitively established, studies on related brevinins suggest that their mechanism may involve a combination of these models, such as pore formation via barrel-stave or toroidal models combined with broader membrane disruption akin to the carpet model. mdpi.com

The disruptive interaction of brevinin peptides with microbial membranes leads to significant and observable changes in cell morphology. Scanning electron microscopy (SEM) has been a key tool in visualizing this damage. thermofisher.com

Observations of various bacterial and fungal pathogens treated with Brevinin-2SSb, a close analog of this compound, revealed severe morphological abnormalities. semanticscholar.orgmdpi.comresearchgate.net

MicroorganismObserved Morphological Changes after TreatmentReference
Escherichia coli (Gram-negative)Cell surface corrugations, bleb formation mdpi.comresearchgate.net
Staphylococcus aureus (Gram-positive)Complete destruction of cell structure mdpi.comresearchgate.net
Candida albicans (Fungus)Surface corrugations, bleb formation mdpi.comresearchgate.net
Clavibacter michiganensis (Gram-positive)Cell destruction, appearance of smaller and more aggregated cells mdpi.comresearchgate.net

These studies show that the peptide induces effects ranging from surface wrinkling and the formation of protrusions (blebs) to the complete lysis and destruction of the cell envelope. semanticscholar.orgresearchgate.net Such damage confirms that the peptide's primary target is the cell surface, leading to a loss of structural integrity. researchgate.net

Barrel-Stave Model and Other Pore-Forming Mechanisms

Specific Target Interactions

Beyond generalized membrane disruption, the efficacy of this compound is enhanced by its specific interactions with molecular components of the microbial cell envelope and its potential to affect intracellular processes.

The initial electrostatic attraction of this compound to microbial surfaces is mediated by its binding to specific anionic molecules: Lipopolysaccharide (LPS) in Gram-negative bacteria and Lipoteichoic Acid (LTA) in Gram-positive bacteria. semanticscholar.org

Lipopolysaccharide (LPS): LPS is a major component of the outer membrane of Gram-negative bacteria and a potent endotoxin. researchgate.net The ability of an AMP to bind to and neutralize LPS is a critical aspect of its anti-endotoxin activity.

Lipoteichoic Acid (LTA): LTA is a surface-associated amphiphile in Gram-positive bacteria that contributes to the cell wall's negative charge and is involved in pathogenesis. elisakits.co.ukjmb.or.kr

An enzyme-linked endotoxin-binding assay (ELEBA) was used to quantify the binding affinity of Brevinin-2SSb, which shares a highly conserved sequence with this compound. semanticscholar.orgmdpi.com The results demonstrated that the peptide binds significantly and in a dose-dependent manner to both endotoxins. semanticscholar.org

Endotoxin TargetBinding Affinity of Brevinin-2SSbReference
Lipopolysaccharide (LPS)High semanticscholar.org
Lipoteichoic Acid (LTA)Moderate semanticscholar.org

The strong binding to LPS and LTA confirms that these molecules are key targets for the peptide, facilitating its accumulation on the bacterial surface before membrane permeabilization. semanticscholar.org This interaction not only initiates the antimicrobial action but may also contribute to neutralizing the inflammatory effects of these bacterial components. researchgate.net

While membrane disruption is the primary killing mechanism for many AMPs, some can translocate across the membrane without causing immediate lysis and interact with intracellular targets. mdpi.comnih.gov This can inhibit essential cellular processes, including DNA, RNA, and protein synthesis. nih.gov

For the brevinin family, evidence suggests that intracellular activity may be a component of their function. Studies on Brevinin-2R, another variant, have shown that it can cause a decrease in intracellular ATP levels in tumor cells, indicating an impact on cellular energy metabolism. nih.gov A drop in intracellular ATP can disrupt numerous cellular functions and can be a trigger for different cell death pathways. nih.govresearchgate.net While this was observed in eukaryotic cells, it points to the peptide's potential to interfere with fundamental energy-dependent processes that are also vital for bacteria.

Some AMPs are known to interact with nucleic acids. nih.gov The cationic nature of this compound would facilitate binding to the negatively charged phosphate (B84403) backbone of DNA, potentially interfering with replication or transcription. However, direct evidence of this compound binding to bacterial DNA or specifically altering intracellular ATP levels in bacteria requires further investigation. The current understanding is that after penetrating the cell membrane, AMPs can affect various biochemical processes within the cytoplasm, contributing to their bactericidal role. mdpi.com

Binding to Lipopolysaccharide (LPS) and Lipoteichoic Acid (LTA)

Differential Selectivity for Cancer Cells versus Normal Cells

This compound, a cationic antimicrobial peptide isolated from the skin of the frog Rana ridibunda, demonstrates significant preferential cytotoxicity towards malignant cells over their normal counterparts. nih.govnih.gov Research has shown its effectiveness in killing various tumor cell lines, including those of T-cell leukemia (Jurkat), B-cell lymphoma (BJAB), colon carcinomas (HT29/219, SW742), fibrosarcoma (L929), breast adenocarcinoma (MCF-7), and lung carcinoma (A549). nih.govnih.gov Notably, the concentrations at which this compound is effective against these cancer cells are significantly lower than those required to harm normal cells like peripheral blood mononuclear cells (PBMC), T cells, and human lung fibroblasts. nih.gov This selective action positions this compound as a compound of interest in the development of targeted cancer therapies. nih.gov The primary mechanism behind this selectivity is not based on inhibiting specific enzymatic pathways but rather on interactions that lead to cell lysis, driven by the distinct biophysical properties of cancer cell membranes. nih.govresearchgate.net

Role of Membrane Charge and Surface Characteristics

The key to this compound's selective targeting lies in the fundamental differences between the outer membranes of cancerous and normal cells. dovepress.com this compound is a cationic peptide, possessing a net positive charge of +5. researchgate.netuclan.ac.uk This positive charge is pivotal for its electrostatic attraction to the surfaces of cancer cells, which are characteristically more negatively charged than normal cells. nih.govdovepress.com

Several factors contribute to the increased negative charge on the surface of cancer cell membranes:

Phosphatidylserine (B164497) (PS) Exposure: In healthy cells, the plasma membrane exhibits lipid asymmetry, with neutral phospholipids (B1166683) like phosphatidylcholine and sphingomyelin (B164518) dominating the outer leaflet, while anionic phospholipids such as phosphatidylserine are confined to the inner leaflet. mdpi.com Cancer cells, however, frequently lose this asymmetry, resulting in the exposure of negatively charged phosphatidylserine on the outer surface. nih.govmdpi.com This creates a strong electrostatic attraction for cationic peptides like this compound. nih.gov

O-glycosylated Mucins: The membranes of many cancer cells feature a higher concentration of O-glycosylated mucins. nih.govnih.gov These glycoproteins are heavily glycosylated, contributing additional negative charges to the cell surface, which can further facilitate a more efficient interaction with the positively charged this compound. nih.gov

Other Anionic Molecules: Besides PS and mucins, other anionic molecules like gangliosides and heparin sulphates are also present in higher amounts on cancer cell surfaces, enhancing their net negative charge. mdpi.com

This electrostatic attraction is considered the initial and critical step in this compound's mechanism of action, allowing it to accumulate at the cancer cell membrane at a higher concentration than at the membrane of normal cells. dovepress.com Following this initial binding, the peptide can disrupt the membrane, leading to increased permeability, depolarization of the transmembrane potential, and ultimately, cell death. nih.govnih.gov

Beyond charge, other surface characteristics of malignant cells contribute to their susceptibility:

Increased Surface Area: Cancer cells often have a higher number of microvilli on their surface compared to normal cells. nih.govfrontiersin.org This increased and often distorted surface area provides more available space for this compound to bind and interact with the membrane. frontiersin.org

Higher Membrane Fluidity: The membranes of cancer cells tend to be more fluid than those of normal cells, which can facilitate the insertion and pore-forming action of antimicrobial peptides. mdpi.com

The combination of a strong negative surface charge and altered surface morphology makes cancer cells a preferential target for this compound, explaining its selective cytotoxicity. nih.govnih.gov

Table 1: Comparison of Membrane Characteristics in Normal vs. Cancer Cells

FeatureNormal CellsCancer CellsConsequence for this compound Interaction
Overall Surface Charge Generally neutral or slightly negative. mdpi.comNet negative charge. nih.govdovepress.comEnhances electrostatic attraction of cationic this compound. dovepress.com
Outer Leaflet Phospholipids Primarily neutral (e.g., Phosphatidylcholine, Sphingomyelin). mdpi.comIncreased exposure of anionic Phosphatidylserine (PS). nih.govmdpi.comStronger binding affinity of the peptide to the membrane. nih.gov
Surface Glycoproteins Normal levels of glycosylation.Higher levels of O-glycosylated mucins. nih.govnih.govContributes additional negative charges, promoting interaction. nih.gov
Surface Area Regular surface morphology.Higher number of microvilli, leading to increased surface area. nih.govfrontiersin.orgProvides more binding sites for the peptide. frontiersin.org

Research Methodologies and Analytical Approaches Employed in Brevinin 2rb Studies

Peptide Synthesis and Purification Techniques

The primary method for producing Brevinin-2Rb for research purposes is Solid-Phase Peptide Synthesis (SPPS) . bachem.comopenaccessjournals.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is chemically anchored to an insoluble solid support, typically a resin. bachem.comopenaccessjournals.com The process begins with the C-terminal amino acid attached to the resin, and subsequent amino acids are added sequentially. bachem.com Each cycle of amino acid addition involves deprotection of the N-terminus of the growing chain, followed by the coupling of the next protected amino acid. bachem.com The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away by filtration while the peptide remains attached to the resin. bachem.comnih.gov

Once the synthesis of the full-length peptide is complete, it is cleaved from the solid support. Purification of the crude peptide is then performed, most commonly using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.gov This chromatographic technique separates the desired peptide from impurities based on its hydrophobicity. nih.gov The purity of the final product is crucial for obtaining reliable and reproducible results in subsequent biological assays. nih.gov

Synthesis & Purification TechniquePrincipleKey Advantage
Solid-Phase Peptide Synthesis (SPPS) Stepwise addition of amino acids to a peptide chain anchored to a solid resin. bachem.comopenaccessjournals.comEfficient and controlled synthesis, simplified purification of the growing peptide chain. bachem.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation of molecules based on their hydrophobicity. nih.govHigh-resolution purification of the final peptide product. nih.gov

Spectroscopic and Biophysical Characterization

Circular Dichroism (CD) for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a fundamental biophysical technique used to investigate the secondary structure of peptides like this compound. biorxiv.orgnih.gov This method measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as proteins and peptides. biorxiv.org The resulting CD spectrum provides information about the different types of secondary structure elements present, including alpha-helices and beta-sheets. biorxiv.orgnih.gov

For peptides, the far-UV region of the CD spectrum (typically 190-250 nm) is particularly informative. Different secondary structures give rise to characteristic spectral shapes and magnitudes. For instance, an alpha-helical conformation typically shows negative bands around 222 nm and 208 nm and a positive band around 192 nm. In contrast, beta-sheet structures exhibit a negative band around 218 nm and a positive band near 195 nm. By analyzing the CD spectrum of this compound, researchers can estimate the proportion of different secondary structures, which is crucial for understanding its structure-function relationship. biorxiv.orgresearchgate.net

Microscopic Techniques

Scanning Electron Microscopy (SEM) for Cell Morphology Studies

Scanning Electron Microscopy (SEM) is a powerful imaging technique employed to visualize the surface topography of cells and to study morphological changes induced by external agents like this compound. nih.govimprovedpharma.com SEM provides high-resolution, three-dimensional-like images by scanning the surface of a sample with a focused beam of electrons. improvedpharma.com The interaction of the electrons with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition. improvedpharma.com

In the context of this compound research, SEM is used to observe the effects of the peptide on the morphology of target cells, such as bacteria or cancer cells. researchgate.net For example, studies have used SEM to show how certain brevinin peptides can cause destruction of the cell surface, leading to abnormal cell shapes. researchgate.net This technique allows for the direct visualization of membrane damage, blebbing, or other ultrastructural alterations, providing critical insights into the peptide's mechanism of action. nih.govresearchgate.net

Cell-Based Assays

Cell Viability and Proliferation Assays (e.g., MTT Assay)

The MTT assay is a widely used colorimetric assay to assess cell viability and proliferation in response to compounds like this compound. nih.govatcc.orgsigmaaldrich.cn The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals. atcc.orgsigmaaldrich.cn This reduction is primarily carried out by mitochondrial dehydrogenase enzymes in viable cells. atcc.org

The resulting formazan crystals are insoluble in water and are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO). nih.gov The concentration of the dissolved formazan, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance of the solution at a specific wavelength (typically around 570 nm) using a spectrophotometer. nih.govsigmaaldrich.cn A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability or proliferation, suggesting a cytotoxic or anti-proliferative effect of the tested compound. atcc.org This assay is a cornerstone for evaluating the potential therapeutic efficacy of peptides like this compound. nih.govresearchgate.net

AssayPrincipleMeasured Outcome
MTT Assay Reduction of yellow MTT to purple formazan by metabolically active cells. atcc.orgsigmaaldrich.cnCell viability and proliferation. nih.govatcc.org

Apoptosis Detection (e.g., Annexin V/PI Staining)

The induction of apoptosis by this compound is a key area of investigation in understanding its anticancer potential. A primary method for detecting this programmed cell death is through Annexin V/Propidium (B1200493) Iodide (PI) staining, analyzed by flow cytometry. nih.govbosterbio.comyeasenbio.com This technique distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

The principle of this assay relies on changes in the plasma membrane during apoptosis. sonybiotechnology.com In healthy cells, a phospholipid called phosphatidylserine (B164497) (PS) is located on the inner leaflet of the cell membrane. nih.govsonybiotechnology.com During the early stages of apoptosis, this membrane asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS. nih.govyeasenbio.comsonybiotechnology.com Propidium iodide is a fluorescent nucleic acid dye that is unable to cross the intact membrane of live or early apoptotic cells. yeasenbio.comsonybiotechnology.com However, in late-stage apoptosis or necrosis, the cell membrane's integrity is compromised, allowing PI to enter and stain the cellular DNA. yeasenbio.comsonybiotechnology.com

By using these two stains concurrently, researchers can categorize cells into four populations:

Annexin V-negative and PI-negative: Viable, healthy cells. nih.gov

Annexin V-positive and PI-negative: Early apoptotic cells. nih.govyeasenbio.com

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells. nih.govyeasenbio.com

Annexin V-negative and PI-positive: Necrotic cells. bosterbio.com

Studies have demonstrated that treating cancer cell lines, such as human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549), with this compound leads to a significant increase in the population of apoptotic cells as identified by Annexin V/PI staining. researchgate.net This indicates that this compound's cytotoxic effect is, at least in part, mediated through the induction of apoptosis. researchgate.net The process involves augmenting the activity of caspase-3/7, key executioner caspases in the apoptotic pathway, without a corresponding change in caspase-8 activity. researchgate.net

Table 1: Interpretation of Annexin V/PI Staining Results

Annexin V StainingPropidium Iodide (PI) StainingCell Status
NegativeNegativeViable
PositiveNegativeEarly Apoptosis
PositivePositiveLate Apoptosis / Necrosis
NegativePositiveNecrosis

Cell Cycle Analysis

The impact of this compound on the cell cycle is another critical aspect of its anticancer activity, often investigated using flow cytometry after staining with a DNA-binding dye like propidium iodide (PI). researchgate.netucl.ac.uk This method quantifies the DNA content within each cell of a population, allowing for the determination of the proportion of cells in each phase of the cell cycle: G0/G1 (one set of DNA), S (DNA synthesis in progress), and G2/M (two sets of DNA). imtm.czfluorofinder.com

The general procedure involves fixing the cells, often with ethanol, to permeabilize the membranes, followed by treatment with RNase to prevent the staining of RNA, and then incubation with PI. ucl.ac.uk The fluorescence intensity of the PI-stained cells is then measured by a flow cytometer. A histogram is generated, plotting DNA content against cell count, which reveals distinct peaks corresponding to the G1, S, and G2/M phases. researchgate.net

Research on this compound has shown its ability to induce cell cycle arrest. researchgate.net For instance, in studies involving MCF-7 and A549 cancer cells, treatment with this compound resulted in a strong sub-G1 arrest, which is indicative of apoptosis. researchgate.net Furthermore, in K562 myelogenous leukemia cells, Brevinin-2R, the parent peptide of this compound, demonstrated an ability to cause a higher G2/M arrest compared to its analogues. researchgate.net This suggests that this compound can halt cell proliferation by interfering with the cell's progression through critical checkpoints in the cell cycle, ultimately leading to cell death. researchgate.netresearchgate.net

Table 2: Cell Cycle Phases and Corresponding DNA Content

Cell Cycle PhaseDescriptionDNA Content
G0/G1 Gap 1 / Resting Phase2n
S Synthesis Phase>2n and <4n
G2/M Gap 2 / Mitosis4n
Sub-G1 Apoptotic cells with fragmented DNA<2n

Molecular Biology and Genetic Approaches

RT-PCR for Gene Expression Profiling

Reverse Transcription-Polymerase Chain Reaction (RT-PCR), particularly its quantitative version (qRT-PCR), is a fundamental technique used to analyze gene expression changes induced by this compound. nih.govnih.govqiagen.com This method allows for the sensitive detection and quantification of specific mRNA transcripts within a cell or tissue sample. nih.govgene-quantification.com The process involves two main steps: first, the reverse transcription of RNA into complementary DNA (cDNA), and second, the amplification of the target cDNA using PCR. nih.govthermofisher.com

In the context of this compound research, RT-PCR is employed to understand the molecular pathways affected by the peptide. For example, it is used to measure the expression levels of genes involved in innate immunity in model organisms like Caenorhabditis elegans. biomedres.usresearchgate.net Studies have shown that treatment with Brevinin-2 (B1175259) family peptides can significantly upregulate the expression of immune-related genes. biomedres.usmdpi.com For instance, Brevinin-2ISb, a related peptide, was found to enhance the mRNA expression of genes such as lys-7, spp-1, K05D8.5, and C29F3.7 in C. elegans. researchgate.net This upregulation suggests that this compound may not only have direct antimicrobial effects but also bolster the host's immune response. biomedres.usmdpi.com

Cloning and Mutagenesis for SAR Studies

Cloning and site-directed mutagenesis are indispensable tools for conducting Structure-Activity Relationship (SAR) studies of this compound. tums.ac.irnih.gov These techniques allow researchers to systematically modify the peptide's amino acid sequence and assess how these changes affect its biological activities, such as antimicrobial efficacy and cytotoxicity. tums.ac.irnih.govnih.gov

The process typically involves designing and synthesizing analogues of the parent peptide with specific amino acid substitutions, deletions, or additions. nih.govresearchgate.net These modifications can alter key physicochemical properties like net positive charge, hydrophobicity, and the potential to form an α-helical structure, which are known to be critical for the function of many antimicrobial peptides. tums.ac.ir For example, studies on Brevinin-2GUb, a related peptide, showed that increasing the net positive charge and α-helicity significantly enhanced its antimicrobial activity. nih.gov

Cloning techniques are used to produce these modified peptides. takarabio.comneb.com The gene encoding the peptide analogue is inserted into a suitable expression vector, which is then introduced into a host organism (like E. coli) for large-scale production. nih.govneb.com The synthesized peptides are then purified and their activity is compared to the original this compound. This systematic approach helps to identify the key structural motifs responsible for its biological function and allows for the design of new peptides with improved potency and specificity. tums.ac.irnih.gov

In Vivo Model Systems (Non-Mammalian)

Caenorhabditis elegans Infection Models for Antimicrobial and Immunomodulatory Studies

The nematode Caenorhabditis elegans has emerged as a powerful in vivo model for studying the antimicrobial and immunomodulatory properties of peptides like this compound. nih.govnih.gov This simple organism offers several advantages, including a short lifespan, well-defined genetics, and innate immune pathways that share similarities with those of humans. biomedres.usejast.org

In a typical assay, C. elegans are infected with a pathogenic bacterium, such as methicillin-resistant Staphylococcus aureus (MRSA). biomedres.usmdpi.com The survival of the infected worms is then monitored over time in the presence and absence of the test peptide. researchgate.netmednexus.org Studies using this model have shown that peptides from the Brevinin-2 family can significantly prolong the lifespan of MRSA-infected C. elegans. mdpi.commednexus.org For example, Brevinin-2ISb was observed to increase the survival rate of infected nematodes. biomedres.us

Beyond simply measuring survival, the C. elegans model allows for the investigation of the underlying immunomodulatory mechanisms. nih.gov Using techniques like qRT-PCR, researchers can analyze the expression of the worm's innate immune genes following peptide treatment. It has been demonstrated that Brevinin-2 family peptides can upregulate key immune response genes in C. elegans, such as those in the DAF-2/DAF-16 signaling pathway. mdpi.commednexus.org This indicates that the protective effect of these peptides is not solely due to direct killing of the pathogen but also involves the stimulation of the host's own defense systems. biomedres.usresearchgate.net

Bioinformatics and Computational Modeling

In the study of the chemical compound this compound, bioinformatics and computational modeling are indispensable research methodologies. These in silico approaches provide a cost-effective and rapid means to predict the peptide's properties and to hypothesize its mechanism of action at a molecular level before undertaking more resource-intensive laboratory experiments.

Peptide Prediction and Property Analysis

The initial stages of computational analysis for a peptide like this compound involve predicting its existence from genomic or transcriptomic data and subsequently analyzing its fundamental physicochemical properties. This process relies on a suite of specialized bioinformatics tools and web servers.

Detailed Research Findings:

Bioinformatics studies have been conducted to elucidate the characteristics of this compound. researchgate.net One such study utilized a variety of computational tools to predict its properties. researchgate.net The ProtParam tool was used to calculate physical and chemical parameters. researchgate.net The charge of the peptide across a pH spectrum was predicted using the CLC Main Workbench software. researchgate.net These predictive tools are crucial for understanding how the peptide might behave in a biological environment. For instance, the predicted cationic nature of this compound at physiological pH is a key feature of many antimicrobial peptides, suggesting its potential to interact with negatively charged bacterial membranes.

Further computational analyses can be performed using platforms like PepLab, which provides a database of food-derived bioactive peptides and tools for predicting physicochemical characteristics. mdpi.com Other tools, such as the Physicochemical Property-based Therapeutic Peptide Predictor (PPTPP), employ machine learning to identify informative physicochemical properties of therapeutic peptides. nih.gov While not specifically documented for this compound in the provided context, these methodologies represent the standard computational approach for characterizing novel peptides.

Below is an interactive data table summarizing the predicted physicochemical properties of this compound based on computational analyses.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value/Characteristic Tool/Methodology
Net Charge +5 Bioinformatics analysis researchgate.net
Structure Alpha-helical with a C-terminal heptameric ring Bioinformatics analysis researchgate.net
Disulfide Bond Present between Cys19 and Cys25 Bioinformatics analysis nih.gov

| Key Structural Feature | Hinge region at Alanine-10 | Bioinformatics analysis researchgate.net |

Structure Prediction and Molecular Docking

Following the analysis of primary sequence and physicochemical properties, the next critical step is to predict the three-dimensional (3D) structure of this compound and to model its interactions with potential biological targets.

Detailed Research Findings:

The 3D structure of this compound has been modeled using the I-TASSER server, a tool that predicts protein structure and function. researchgate.net The server also provided predictions for thermal stability and potential ligands. researchgate.net To assess the quality of the predicted 3D model, a Ramachandran plot analysis was performed, which evaluates the stereochemical quality of a protein structure by plotting the phi (φ) and psi (ψ) backbone dihedral angles of amino acid residues. researchgate.net The analysis of the refined this compound model indicated a high-quality prediction. researchgate.net

Once a reliable 3D model is obtained, molecular docking simulations can be performed to predict the binding orientation and affinity of this compound to a target molecule, such as a component of a bacterial cell membrane or a receptor on a cancer cell. d-nb.infofabad.org.tr For example, in studies of other antimicrobial agents, molecular docking has been used to understand the interaction between phytochemicals and protein motifs of pathogens like E. coli. d-nb.info This involves preparing the 3D structure of both the peptide (the ligand) and the target protein (the receptor) and then using docking software to find the best binding pose. d-nb.info The results of these simulations can provide insights into the mechanism of action, for instance, by showing how the peptide might disrupt a bacterial membrane or interfere with a critical enzyme. fabad.org.tr While specific molecular docking studies detailing this compound's interaction with its targets were not found in the provided search results, this methodology is a cornerstone of modern peptide-based drug discovery. nih.gov

The following interactive data table outlines the key findings from the structural prediction of this compound.

Table 2: Structural Prediction and Validation of this compound

Analysis Finding Tool/Methodology
3D Structure Modeling A 3D model of the peptide was generated. I-TASSER researchgate.net
Model Refinement The initial model was refined to improve its quality. I-TASSER researchgate.net

| Model Validation | Ramachandran plot analysis was performed on both unrefined and refined models. | Ramachandran Plot Analysis researchgate.net |

Future Research Directions and Emerging Paradigms for Brevinin 2rb

Elucidation of Undiscovered Biological Activities

While the antibacterial and anticancer properties of Brevinin-2Rb are established, its broader biological activity spectrum is far from fully characterized. Future investigations should prioritize screening for novel functionalities.

Antiviral Potential : Many HDPs possess antiviral capabilities. For instance, Brevinin-2GHk has demonstrated activity against the Zika virus. nih.gov Given that the Brevinin family has been reported to show activity against viruses like HSV and HIV, a systematic evaluation of this compound against a diverse panel of viruses is a logical and crucial next step. nih.gov

Immunomodulatory Effects : Beyond direct pathogen killing, HDPs can modulate the host's immune response. A study on B2RP, an analog of Brevinin-2R, showed that it could induce the proliferation of resting peripheral blood mononuclear cells while inhibiting the response of activated lymphocytes. srce.hr Deeper investigation is needed to determine if this compound possesses similar immunomodulatory functions, which could be harnessed for autoimmune diseases or as a vaccine adjuvant.

Wound-Healing Properties : Recently, a related peptide, Brevinin-2PN, was found to promote wound healing by accelerating cell migration and stimulating the expression of growth factors. nih.gov Exploring whether this compound shares these regenerative properties could open new avenues for its application in tissue repair and dermatology.

Deeper Understanding of Molecular Interactions and Signaling Pathways

A fundamental understanding of how this compound exerts its effects at the molecular level is critical for its development. Current knowledge indicates that its anticancer action involves permeabilizing the cell membrane. nih.gov However, the detailed downstream events require further elucidation.

Research shows that Brevinin-2R induces cancer cell death through a distinct, caspase-independent lysosomal-mitochondrial pathway. nih.gov Key events in this pathway include:

Interaction with early and late endosomes. nih.gov

Lysosomal membrane permeabilization and leakage of cathepsins into the cytosol. nih.govnih.gov

A subsequent decrease in the mitochondrial membrane potential (ΔΨm) and cellular ATP levels. nih.govnih.gov

An increase in reactive oxygen species (ROS). nih.gov

Furthermore, studies on the related peptide Brevinin-2ISb have shown it can enhance innate immunity in C. elegans by activating the DAF-2/DAF-16 signaling pathway. mednexus.orgmdpi.com This suggests that this compound may also engage conserved immune pathways in higher organisms.

Future research should focus on identifying specific membrane receptors or lipid domains that this compound preferentially binds to and mapping the complete signaling cascade that links membrane interaction to the observed lysosomal and mitochondrial events. Pinpointing the exact molecular triggers and downstream effectors will provide a more complete picture of its mechanism of action.

Exploration of Novel Peptide Engineering Strategies for Enhanced Functionality

Like many natural HDPs, this compound's therapeutic potential may be hampered by limitations such as cytotoxicity to host cells. frontiersin.org Peptide engineering offers a powerful strategy to optimize its function, aiming to create analogues with an improved therapeutic index.

Key structural parameters that influence activity include net charge, hydrophobicity, and helicity. researchgate.net Strategic amino acid substitutions can fine-tune these properties. For example, studies on the related peptide Brevinin-1pl demonstrated that:

Arginine substitutions enhanced activity against certain bacteria but also increased hemolytic activity. frontiersin.orgnih.gov

Lysine (B10760008) substitution reduced hemolytic activity. frontiersin.org

Histidine substitution yielded a peptide with potent antifungal activity and concurrently lowered hemolysis, suggesting improved selectivity. frontiersin.org

Future engineering of this compound should explore a range of modifications, including targeted amino acid substitutions (e.g., with histidine), the incorporation of non-natural D-amino acids to increase stability against proteases, and the development of peptidomimetics to create more drug-like molecules. nih.govmdpi.com The goal is to strike an optimal balance between antimicrobial/anticancer potency and toxicity. researchgate.net

Development of Advanced Delivery Systems and Bionanomaterials

The effective translation of this compound from a laboratory compound to a therapeutic agent hinges on the development of advanced delivery systems. These systems are designed to protect the peptide from degradation, improve its solubility, and deliver it specifically to the target site, thereby enhancing efficacy and reducing systemic side effects. nih.gov

The creation of bionanomaterials by conjugating this compound with nanoparticles is a particularly promising strategy. nih.govarchivesmse.org Such peptide-functionalized nanostructures can significantly enhance the biological activity of the peptide. nih.gov Potential nanocarriers include:

Gold-based nanoparticles : These have been explored for targeted peptide delivery to cancer cells. nih.gov

Polymeric nanoparticles : Materials like Chitosan and Poly lactic-co-glycolic acid (PLGA) are biocompatible and can be used to create scaffolds for controlled release. bibliotekanauki.pl

Future work should focus on designing and testing this compound-functionalized bionanomaterials. nih.govbibliotekanauki.pl These advanced systems could be engineered to respond to specific stimuli in the disease microenvironment (e.g., pH changes in a tumor), ensuring that the peptide is released precisely where it is needed.

Comparative Studies with Other Host-Defense Peptides

To fully appreciate the unique attributes of this compound, it is essential to benchmark its performance against other well-characterized HDPs. This compound is part of the broader Brevinin-2 (B1175259) family, which generally exhibits lower hemolytic activity than the Brevinin-1 family, making it a more promising candidate for therapeutic development. mdpi.com

Comparative analyses should be conducted against:

Other Brevinin-2 peptides : this compound shares high sequence homology with peptides like Brevinin-2Ej, -2Ee, and -2SSb. nih.govsemanticscholar.org Understanding the subtle functional differences arising from minor sequence variations can provide insight into structure-activity relationships.

Other HDP families : Comparing the efficacy, toxicity, and mechanisms of this compound with peptides like Magainins, Temporins, or Defensins will help to position its therapeutic potential within the wider landscape of HDPs. srce.hrnih.gov

Conventional Drugs : Benchmarking its anticancer activity against standard chemotherapeutics like doxorubicin (B1662922) has already shown a superior cytotoxicity profile for Brevinin-2R in certain cancer cell lines, a line of inquiry that should be expanded. nih.gov

These studies will clarify the specific advantages and potential niches for this compound, guiding its future development.

Addressing Challenges in Production and Stability for Research Applications

Wider research and eventual clinical use of this compound require reliable and scalable production methods, as well as strategies to ensure its stability.

Production : Obtaining peptides directly from natural sources is not feasible for large quantities. Recombinant expression systems offer a solution. The expression of Brevinin-2R as a thioredoxin (Trx) fusion protein in E. coli has been successfully demonstrated, achieving high yields. nih.gov Further optimization of this expression and purification process is a key challenge to ensure a consistent and cost-effective supply for extensive research.

Stability : Peptides are inherently susceptible to degradation by proteases and can be physically or chemically unstable in aqueous solutions. mdpi.com Strategies to enhance stability are crucial. These include chemical modifications as discussed in peptide engineering (e.g., D-amino acids, cyclization) and advanced formulation strategies. mdpi.com Formulation approaches may involve the use of specific buffers, co-solvents (e.g., glycerol), or lyophilization to create a stable, solid product that can be reconstituted before use. mdpi.com

Overcoming these production and stability hurdles is fundamental to advancing this compound from a promising molecule to a viable research tool and potential therapeutic lead.

Q & A

Q. What experimental methodologies are recommended to determine the structure-activity relationship (SAR) of Brevinin-2Rb?

To investigate SAR, employ circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical content) under varying conditions (pH, lipid membranes) . Pair this with alanine-scanning mutagenesis to identify critical residues for antimicrobial activity. Validate findings using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and hemolysis assays for cytotoxicity .

Q. How can researchers optimize in vitro assays to assess this compound’s membrane-disruption mechanisms?

Use fluorescent dye leakage assays (e.g., calcein-loaded liposomes) to quantify pore formation. Combine with atomic force microscopy (AFM) to visualize membrane topography changes. Ensure reproducibility by standardizing lipid compositions (e.g., mimicking bacterial vs. mammalian membranes) and including positive/negative controls (e.g., melittin for comparison) .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

Apply nonlinear regression models (e.g., log-dose vs. response curves) to calculate EC50/LC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Address variability by reporting confidence intervals and repeating experiments across biological replicates .

Advanced Research Questions

Q. How should conflicting data on this compound’s efficacy in biofilm inhibition be resolved?

Conduct systematic meta-analysis of existing studies to identify variables causing discrepancies (e.g., biofilm maturity, species-specific responses). Design a standardized biofilm assay using crystal violet staining and confocal microscopy with live/dead staining. Compare results under controlled nutrient conditions and shear stress to mimic in vivo environments .

Q. What strategies can mitigate off-target effects of this compound in mammalian cells while retaining antimicrobial potency?

Develop peptide analogs with selective lipid-binding domains (e.g., phosphatidylglycerol-targeting motifs). Validate using surface plasmon resonance (SPR) to measure binding affinities for bacterial vs. host membranes. Incorporate molecular dynamics simulations to predict interactions and refine designs iteratively .

Q. How can researchers design a study to explore this compound’s immunomodulatory effects in in vivo infection models?

Use murine sepsis or wound infection models with knockout mice (e.g., TLR4⁻/⁻) to isolate immune pathways. Measure cytokine profiles (ELISA/multiplex assays) and bacterial load simultaneously. Include sham-treated and peptide-scrambled controls to distinguish specific effects. Ensure ethical compliance by predefining humane endpoints and sample sizes .

Q. What methods are effective for analyzing contradictory results in this compound’s synergy with conventional antibiotics?

Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Use time-kill kinetics to differentiate additive vs. synergistic effects. Perform transcriptomic analysis (RNA-seq) on co-treated bacteria to identify pathway crosstalk. Address reproducibility by validating findings across multiple bacterial strains .

Methodological Guidelines

  • Data Reliability : Report uncertainties in MIC assays (e.g., ±1 dilution step) and use standardized CLSI/EUCAST guidelines .
  • Ethical Compliance : Submit protocols to Institutional Review Boards (IRBs) for studies involving animal/human-derived tissues .
  • Literature Gaps : Prioritize systematic reviews to identify understudied areas (e.g., this compound’s stability in serum) before designing new experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.